3-(2,4,5-Trimethylphenyl)prop-2-enal
Description
BenchChem offers high-quality 3-(2,4,5-Trimethylphenyl)prop-2-enal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,4,5-Trimethylphenyl)prop-2-enal including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-3-(2,4,5-trimethylphenyl)prop-2-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-9-7-11(3)12(5-4-6-13)8-10(9)2/h4-8H,1-3H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCMZYOWUZPWNE-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C=CC=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)/C=C/C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(2,4,5-Trimethylphenyl)prop-2-enal chemical structure and properties
The following technical guide provides an in-depth analysis of 3-(2,4,5-Trimethylphenyl)prop-2-enal , also known as 2,4,5-Trimethylcinnamaldehyde . This document is structured for researchers and drug development professionals, focusing on chemical structure, synthesis, reactivity, and potential applications.
Chemical Identity & Structural Analysis
3-(2,4,5-Trimethylphenyl)prop-2-enal is an
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | (2E)-3-(2,4,5-Trimethylphenyl)prop-2-enal |
| Common Synonyms | 2,4,5-Trimethylcinnamaldehyde; Duryl aldehyde derivative |
| Molecular Formula | |
| Molecular Weight | 174.24 g/mol |
| Precursor CAS | 5779-72-6 (2,4,5-Trimethylbenzaldehyde) |
| SMILES | CC1=CC(=C(C=C1C)/C=C/C=O)C |
Structural Visualization
The following diagram illustrates the chemical structure and the steric influence of the ortho (position 2) and meta (positions 4,5) methyl groups.[1][2][3][4]
Figure 1: Structural decomposition highlighting the lipophilic core and reactive electrophilic tail.
Physicochemical Properties[1][3][4][5][7][8][9][10]
The properties of 3-(2,4,5-Trimethylphenyl)prop-2-enal are heavily influenced by the 2,4,5-trimethyl substitution pattern. The three methyl groups significantly increase lipophilicity (LogP) compared to unsubstituted cinnamaldehyde, potentially enhancing membrane permeability in biological systems.
| Property | Value / Prediction | Context & Rationale |
| Physical State | Solid or Viscous Liquid | High MW and symmetry often yield solids; precursor MP is 43°C. |
| Melting Point | 50–70°C (Predicted) | Conjugation typically raises MP relative to the benzaldehyde precursor (43°C). |
| Boiling Point | ~280–290°C | Estimated based on cinnamaldehyde (248°C) + trimethyl effect. |
| Solubility | Organic Solvents | Soluble in EtOH, DMSO, DCM; Insoluble in water. |
| LogP | ~3.5–4.0 | Highly lipophilic due to trimethylation. |
| UV Absorption | Bathochromic shift expected due to extended conjugation and alkyl donation. |
Synthesis & Manufacturing[11]
The synthesis of 3-(2,4,5-Trimethylphenyl)prop-2-enal follows a classic Claisen-Schmidt Aldol Condensation . This route is preferred for its scalability and atom economy.
Reaction Protocol
Precursor: 2,4,5-Trimethylbenzaldehyde (CAS 5779-72-6).[2] Reagent: Acetaldehyde (in excess or slow addition to prevent self-polymerization). Catalyst: Aqueous NaOH or KOH (10–20%).
Step-by-Step Methodology:
-
Preparation: Dissolve 2,4,5-trimethylbenzaldehyde (1.0 eq) in ethanol.
-
Initiation: Cool the solution to 0–5°C to suppress polymerization. Add aqueous NaOH (0.5 eq) dropwise.
-
Addition: Slowly add acetaldehyde (1.2 eq) over 1 hour. The slow addition is critical to favor the cross-aldol product over acetaldehyde self-condensation (crotonaldehyde formation).
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Neutralize with dilute HCl. Extract with dichloromethane (DCM).
-
Purification: Recrystallize from ethanol/water or purify via silica gel chromatography to isolate the trans-(E)-isomer.
Synthesis Pathway Diagram
Figure 2: Claisen-Schmidt condensation pathway transforming the benzaldehyde precursor to the target cinnamaldehyde derivative.
Reactivity & Stability (Mechanistic Insights)
As a Senior Application Scientist, it is crucial to understand the reactivity profile for drug design. This molecule acts as a Michael Acceptor , making it a potent electrophile in biological systems.
-
Michael Addition (Bioactivity):
-
The
-carbon is electron-deficient. Nucleophiles (e.g., cysteine thiols in proteins) can attack this position. -
Implication: This mechanism often underlies antimicrobial and anticancer activity (covalent modification of enzymes).
-
Steric Note: The 2-methyl group (ortho) provides steric shielding, potentially modulating the rate of nucleophilic attack compared to unsubstituted cinnamaldehyde, thereby "tuning" the reactivity to avoid excessive toxicity.
-
-
Oxidation:
-
The aldehyde group is susceptible to oxidation to 2,4,5-trimethylcinnamic acid .
-
Storage: Store under inert gas (Nitrogen/Argon) at <4°C to prevent auto-oxidation.
-
-
Reduction:
-
Selective reduction (e.g., NaBH4) yields 3-(2,4,5-trimethylphenyl)prop-2-en-1-ol (cinnamyl alcohol derivative), a potential fragrance or flavor ingredient.
-
Biological & Pharmacological Potential[2][10][12][13]
While specific clinical data for this isomer is emerging, its structural class suggests significant potential in the following domains:
-
Antimicrobial Agent: Substituted cinnamaldehydes disrupt bacterial cell membranes and inhibit cell division (FtsZ protein interaction). The high lipophilicity of the 2,4,5-trimethyl variant suggests enhanced penetration of Gram-positive bacterial cell walls.
-
Anti-Biofilm Activity: Analogous compounds (e.g., 2,4,6-trimethylcinnamaldehyde) have shown efficacy in inhibiting Candida biofilms.
-
Flavor & Fragrance: Likely possesses a warm, spicy, balsamic odor profile, modified by the "dusty" or "sweet" notes typical of polymethylated aromatics.
Safety & Handling (SDS Highlights)
Hazard Classification (GHS):
-
Skin Irritation (Category 2): H315
-
Eye Irritation (Category 2A): H319
-
Skin Sensitization (Category 1): H317 (Potential allergen, typical of cinnamaldehydes).
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: Use a fume hood to avoid inhalation of vapors/dust.
-
Spill Response: Absorb with inert material (vermiculite); do not flush into surface water.
References
-
PubChem. (2025).[5] 2,4,5-Trimethylbenzaldehyde (CAS 5779-72-6) - Physical Properties and Synthesis Precursors. National Library of Medicine. [Link]
-
MDPI. (2024).[1] Cinnamaldehyde in Focus: Antimicrobial Properties and Structure-Activity Relationships. Antibiotics Journal. [Link]
-
Frontiers in Microbiology. (2022). Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm Agents. Frontiers. [Link]
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- 2. Buy 2,4,5-Trimethylbenzaldehyde | 5779-72-6 [smolecule.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
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- 5. 2,4,5-Trimethylbenzaldehyde | C10H12O | CID 22013 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2,4,5-Trimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 2,4,5-Trimethylbenzaldehyde, a significant carbonyl compound. While the initial query referenced "2,4,5-Trimethylcinnamaldehyde," available scientific literature and chemical databases predominantly recognize 2,4,5-Trimethylbenzaldehyde . This document will focus on the latter, providing its established nomenclature, properties, and scientific context. It is plausible that "cinnamaldehyde" was a misnomer for "benzaldehyde," as both are aromatic aldehydes but differ in the structure of the side chain attached to the benzene ring.
Nomenclature and Identification
Correctly identifying a chemical compound is the cornerstone of scientific research. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring there is no ambiguity.
IUPAC Name
The official IUPAC name for the compound with the CAS number 5779-72-6 is 2,4,5-trimethylbenzaldehyde .[1][2] This name precisely describes the molecular structure: a benzaldehyde molecule with three methyl groups (trimethyl) attached to the benzene ring at the 2, 4, and 5 positions.
Synonyms and Common Names
In addition to its systematic IUPAC name, 2,4,5-Trimethylbenzaldehyde is known by several other names in literature and commercial listings. These synonyms are crucial for comprehensive literature searches and procurement.
A comprehensive list of identifiers is provided in the table below.
| Identifier Type | Value | Source |
| CAS Number | 5779-72-6 | PubChem[1], NIST[2] |
| Molecular Formula | C10H12O | PubChem[1], NIST[2] |
| IUPAC Name | 2,4,5-trimethylbenzaldehyde | PubChem[1], NIST[2] |
| InChI | InChI=1S/C10H12O/c1-7-4-9(3)10(6-11)5-8(7)2/h4-6H,1-3H3 | PubChem[1], NIST[2] |
| InChIKey | LROJZZICACKNJL-UHFFFAOYSA-N | PubChem[1], NIST[2] |
| SMILES | CC1=CC(=C(C=C1C)C=O)C | PubChem[1] |
| EC Number | 678-621-7 | PubChem[1] |
Chemical and Physical Properties
Understanding the physicochemical properties of a compound is essential for its application in research and development, particularly for designing experimental conditions and predicting its behavior.
| Property | Value | Unit | Source |
| Molecular Weight | 148.20 | g/mol | PubChem[1], Cheméo[3] |
| Physical Description | Solid | HMDB[1] | |
| Melting Point | 41-46 | °C | Sigma-Aldrich[5] |
| 43.5 | °C | HMDB[1] | |
| Flash Point | 110 | °C | Sigma-Aldrich[5] |
| Assay Purity | 90% | Sigma-Aldrich[5] | |
| >97.0% (GC) | TCI Chemicals[6] |
Synthesis and Reactivity
While specific, detailed synthesis protocols for 2,4,5-Trimethylbenzaldehyde are not extensively documented in the provided search results, general principles of aldehyde synthesis can be applied. A common route to substituted benzaldehydes involves the formylation of the corresponding substituted benzene.
The reactivity of 2,4,5-Trimethylbenzaldehyde is primarily dictated by the aldehyde functional group. This group is susceptible to nucleophilic attack and can undergo a variety of reactions, including:
-
Oxidation: To form 2,4,5-trimethylbenzoic acid.
-
Reduction: To form (2,4,5-trimethylphenyl)methanol.
-
Condensation Reactions: Such as aldol or Knoevenagel condensations, to form larger, more complex molecules.
The presence of three electron-donating methyl groups on the benzene ring activates the ring towards electrophilic aromatic substitution, although the steric hindrance from these groups can influence the regioselectivity of such reactions.
Applications and Areas of Research
2,4,5-Trimethylbenzaldehyde serves as a valuable building block in organic synthesis.[6] Its utility is rooted in its ability to participate in reactions that form new carbon-carbon and carbon-heteroatom bonds, making it a precursor for more complex molecular architectures.
-
Chemical Intermediate: It is a key intermediate in the synthesis of various organic compounds. Its structural framework is a component of more complex molecules investigated in medicinal chemistry and materials science. For instance, the related compound 2,4,5-trimethoxybenzaldehyde is a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[7][8]
-
Research Applications: Studies have reported on the dipole moments of 2,4,5-trimethylbenzaldehyde, which can be influenced by temperature and electric fields.[5] It has also been identified as a volatile constituent in the leaves of Eryngium foetidum L.[5]
The broader class of cinnamaldehydes, which may have been the source of the initial query's terminology, demonstrates a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[9][10] This highlights the potential for structurally related aromatic aldehydes in drug discovery.
Safety and Handling
Proper handling of any chemical is paramount for laboratory safety. 2,4,5-Trimethylbenzaldehyde is classified as a hazardous substance with specific handling and storage requirements.
GHS Hazard Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2,4,5-Trimethylbenzaldehyde is classified as follows:
-
Skin Irritation (Category 2): Causes skin irritation.[1][6][11]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][6][11]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]
The corresponding hazard statements are H315, H319, and H335.[5][6]
Recommended Safety Protocols
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.[11]
-
Eye/Face Protection: Wear safety glasses or a face shield.[11]
-
Clothing: Wear a protective suit or lab coat.
Handling and Storage:
-
Wash hands and any exposed skin thoroughly after handling.[11]
-
Avoid breathing fumes, dust, or vapors. Use in a well-ventilated area.[12]
-
Store in a tightly-closed container in a cool, dry, and well-ventilated place.[12] Recommended storage temperature is 2-8°C.[12][13]
-
Keep away from sources of ignition as it is a combustible solid.[5][12]
First Aid Measures:
-
Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[11][12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[11][12]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing.[14]
Experimental Workflow: Compound Verification and Analysis
The following diagram outlines a typical workflow for the verification and analysis of a chemical sample, such as 2,4,5-Trimethylbenzaldehyde, in a research setting.
Caption: Workflow for the verification of 2,4,5-Trimethylbenzaldehyde.
References
- Fisher Scientific. (2010, November 18).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22013, 2,4,5-Trimethylbenzaldehyde.
- Sigma-Aldrich. (n.d.). 2,4,5-Trimethylbenzaldehyde 90%.
- TCI Chemicals. (2024, December 10).
- Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2,4,5-trimethyl- (CAS 5779-72-6).
- MetaSci. (n.d.).
- MDPI. (2024, November 18).
- Carl ROTH. (n.d.).
- NIST. (n.d.). Benzaldehyde, 2,4,5-trimethyl-. In NIST Chemistry WebBook.
- TCI Chemicals. (n.d.). 2,4,5-Trimethylbenzaldehyde 5779-72-6.
- Santa Cruz Biotechnology. (n.d.). 2,4,5-Trimethylbenzaldehyde.
- MDPI. (2023, March 18).
- Vedantu. (n.d.). Determine the IUPAC name of cinnamaldehyde.
- Wikipedia. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Role of 2,4,5-Trimethoxybenzaldehyde in Modern Pharmaceutical Synthesis.
- SpectraBase. (n.d.). 2,4,5-Trimethylbenzaldehyde.
- IUPAC. (2013). Nomenclature of Organic Chemistry.
- NIST. (n.d.). Benzaldehyde, 2,4,5-trimethyl-. In NIST Chemistry WebBook.
- Frontiers. (2022, March 16). Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). The Role of 2,4,5-Trimethoxybenzaldehyde in Pharmaceutical Synthesis.
- DTIC. (2023, February 15). An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde.
- CPAChem. (n.d.). 2,4,5-Trimethylbenzaldehyde CAS:5779-72-6.
- Science and Education Publishing. (2013, March 17).
- Royal Society of Chemistry. (n.d.). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones.
- National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of 2′,4′- and 3′,4′-bridged nucleoside analogues.
- MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
Sources
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- 2. Benzaldehyde, 2,4,5-trimethyl- [webbook.nist.gov]
- 3. Benzaldehyde, 2,4,5-trimethyl- (CAS 5779-72-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Benzaldehyde, 2,4,5-trimethyl- [webbook.nist.gov]
- 5. 2,4,5-Trimethylbenzaldehyde 90 5779-72-6 [sigmaaldrich.com]
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- 9. Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. fishersci.com [fishersci.com]
Molecular weight and formula of 3-(2,4,5-Trimethylphenyl)prop-2-enal
An In-depth Technical Guide to 3-(2,4,5-Trimethylphenyl)prop-2-enal
Abstract
This technical guide provides a comprehensive overview of 3-(2,4,5-Trimethylphenyl)prop-2-enal, a substituted α,β-unsaturated aldehyde. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the compound's fundamental physicochemical properties, including its molecular formula and weight. Furthermore, it outlines a robust synthetic pathway via the Claisen-Schmidt condensation and presents a multi-faceted spectroscopic approach for structural verification and quality control. This guide emphasizes the causality behind experimental choices and establishes a self-validating framework for the synthesis and characterization of this and similar molecules.
Introduction
3-(2,4,5-Trimethylphenyl)prop-2-enal belongs to the cinnamaldehyde family of compounds, characterized by a prop-2-enal group attached to a phenyl ring. The substitution of the phenyl ring with three methyl groups at the 2, 4, and 5 positions creates a specific isomer with distinct steric and electronic properties that can influence its reactivity, stability, and biological activity. Understanding these properties is paramount for its potential application as a synthetic intermediate in medicinal chemistry, a building block in materials science, or for evaluation in biological assays. This guide provides the foundational chemical knowledge required for professionals working with this specific molecule.
Physicochemical Properties
The primary identification of a chemical compound begins with its molecular formula and corresponding molecular weight. These values are fundamental for all stoichiometric calculations, analytical characterizations, and registration in chemical databases.
The molecular formula of 3-(2,4,5-Trimethylphenyl)prop-2-enal is derived by summing its constituent atoms:
-
2,4,5-Trimethylphenyl group: A benzene ring substituted with three methyl groups (C₆H₂(CH₃)₃), which accounts for 9 carbon atoms and 11 hydrogen atoms.
-
Prop-2-enal linker: An aldehyde group attached to a vinyl group (-CH=CH-CHO), which accounts for 3 carbon atoms, 3 hydrogen atoms, and 1 oxygen atom.
Combining these fragments yields the final molecular formula. The molecular weight is calculated using the atomic weights of each element. These core properties are summarized in the table below.
| Property | Value | Source / Method |
| Molecular Formula | C₁₂H₁₄O | Atomic Composition Analysis |
| Molecular Weight | 174.24 g/mol | Calculation: (1212.011)+(141.008)+(1*15.999) |
| Monoisotopic Mass | 174.10446 Da | Predicted (Isomer Data)[1] |
| Chemical Class | Substituted Aromatic Aldehyde | IUPAC Nomenclature |
| Synonyms | 2,4,5-Trimethylcinnamaldehyde | Common Nomenclature |
Synthesis and Characterization: A Validated Workflow
The synthesis of α,β-unsaturated aldehydes such as 3-(2,4,5-Trimethylphenyl)prop-2-enal is commonly achieved through an aldol condensation reaction, specifically the Claisen-Schmidt condensation. This method involves the base-catalyzed reaction between a substituted benzaldehyde (2,4,5-trimethylbenzaldehyde) and an enolizable aldehyde or ketone (acetaldehyde).
Synthesis Pathway: Claisen-Schmidt Condensation
The choice of the Claisen-Schmidt reaction is predicated on its reliability and high atom economy for forming carbon-carbon double bonds. The mechanism involves the deprotonation of acetaldehyde by a base (e.g., sodium hydroxide) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 2,4,5-trimethylbenzaldehyde. The resulting aldol addition product readily dehydrates under the reaction conditions to yield the thermodynamically stable conjugated system of 3-(2,4,5-Trimethylphenyl)prop-2-enal.
Caption: Synthetic workflow for 3-(2,4,5-Trimethylphenyl)prop-2-enal.
Experimental Protocol: Synthesis
-
Preparation: In a round-bottom flask, dissolve 2,4,5-trimethylbenzaldehyde (1.0 eq) in ethanol.
-
Reagent Addition: To this solution, add acetaldehyde (1.2 eq) followed by the dropwise addition of an aqueous sodium hydroxide solution (10% w/v) while stirring in an ice bath.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, neutralize the reaction mixture with dilute hydrochloric acid.
-
Extraction: Extract the product into a suitable organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure 3-(2,4,5-Trimethylphenyl)prop-2-enal.
Structural Verification: A Self-Validating Spectroscopic System
Confirmation of the product's identity and purity is a critical step that relies on a combination of spectroscopic methods. Each technique provides a piece of the structural puzzle, and together they form a self-validating system.
Caption: Self-validating workflow for structural characterization.
-
¹H NMR Spectroscopy: This technique provides information on the number and types of protons. Key expected signals include:
-
A singlet for the aldehydic proton (~9.5-9.7 ppm).
-
Two doublets for the vinyl protons (~6.7-7.6 ppm).
-
Two singlets for the aromatic protons.
-
Three distinct singlets for the three methyl groups (~2.2-2.4 ppm).
-
-
¹³C NMR Spectroscopy: This confirms the carbon skeleton. Expected signals include:
-
A signal for the carbonyl carbon (~190-195 ppm).
-
Signals for the aromatic and vinylic carbons (~120-150 ppm).
-
Signals for the methyl carbons (~19-21 ppm).
-
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies key functional groups. The spectrum should show characteristic absorption bands for:
-
A strong C=O stretch for the conjugated aldehyde (~1680-1700 cm⁻¹).
-
A C=C stretch for the alkene and aromatic ring (~1600-1625 cm⁻¹).
-
C-H stretches for the aromatic and aldehyde groups (~2720-2820 cm⁻¹ and ~3000-3100 cm⁻¹).
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight. The mass spectrum should display a molecular ion peak (M⁺) or protonated molecular peak ([M+H]⁺) corresponding to the calculated molecular weight of 174.24 Da.
Potential Applications and Research Directions
Substituted cinnamaldehydes are of significant interest to the drug development community due to their prevalence in natural products and their diverse biological activities. They are often investigated for antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of 3-(2,4,5-Trimethylphenyl)prop-2-enal makes it a novel candidate for such screening programs. Furthermore, it can serve as a versatile intermediate for the synthesis of more complex molecules, such as chalcones, pyrazolines, and other heterocyclic systems, by leveraging the reactivity of the α,β-unsaturated aldehyde moiety.
Conclusion
This guide has established the core physicochemical identity of 3-(2,4,5-Trimethylphenyl)prop-2-enal, detailing its molecular formula (C₁₂H₁₄O) and molecular weight (174.24 g/mol ). A standard and reliable synthetic procedure via the Claisen-Schmidt condensation has been outlined, complemented by a rigorous, multi-technique spectroscopic protocol for structural validation. This framework ensures a high degree of scientific integrity and provides researchers and developers with the foundational knowledge necessary to confidently synthesize, identify, and utilize this compound in further applications.
References
-
Thoreauchem. 3-(2,4,5-trimethylphenyl)prop-2-enoic acid-205748-06-7. Available at: [Link]
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Organic Syntheses. A 100 mL round-bottomed flask (24/40 joint) is equipped with a 25.4x8mm Teflon-coated magnetic stir bar and charged with. Available at: [Link]
-
PubChemLite. (2e)-3-(2,4,5-trimethylphenyl)prop-2-en-1-ol. Available at: [Link]
-
PubChem. 3-(4-Methylphenyl)prop-2-enal | C10H10O | CID 582941. Available at: [Link]
-
PubChemLite. (2e)-3-(2,4,6-trimethylphenyl)prop-2-enal. Available at: [Link]
-
MDPI. (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one. Available at: [Link]
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Difference between 2,4,5-trimethyl and 2,4,6-trimethyl cinnamaldehyde
Topic: Comparative Analysis of 2,4,5-Trimethyl vs. 2,4,6-Trimethyl Cinnamaldehyde: Steric, Electronic, and Pharmacological Distinctions Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Process Chemists
Executive Summary: The Ortho-Effect Paradigm
In the optimization of phenylpropanoid scaffolds for drug development, the substitution pattern on the aromatic ring dictates metabolic stability, receptor binding affinity, and electrophilic reactivity. This guide analyzes the critical divergence between 2,4,5-trimethyl cinnamaldehyde (2,4,5-TMC) and 2,4,6-trimethyl cinnamaldehyde (2,4,6-TMC) .
While both share a core cinnamaldehyde pharmacophore, they represent two distinct chemical behaviors:[1]
-
2,4,5-TMC: Represents an electronically activated, sterically accessible electrophile, retaining the classic Michael acceptor reactivity typical of potent TRPA1 agonists and antimicrobial agents.
-
2,4,6-TMC: Represents a sterically shielded, kinetically stabilized congener. The "mesityl-like" substitution pattern creates a molecular "fence" that significantly retards nucleophilic attack, altering its mechanism of action from covalent modification to non-covalent hydrophobic interaction.
Structural & Physicochemical Divergence
The primary differentiator is the steric environment of the
2.1 Comparative Properties Table
| Feature | 2,4,5-Trimethyl Cinnamaldehyde | 2,4,6-Trimethyl Cinnamaldehyde |
| IUPAC Name | (2E)-3-(2,4,5-trimethylphenyl)prop-2-enal | (2E)-3-(2,4,6-trimethylphenyl)prop-2-enal |
| Steric Environment | Asymmetric; One ortho position open. | Symmetric; Both ortho positions blocked. |
| Michael Acceptor Potential | High. The | Low/Null. The 2,6-dimethyl "pincers" shield the |
| Torsional Strain | Low. Planar conformation is energetically favorable. | High. The ring may twist out of plane with the alkene to relieve A(1,3) strain.[2] |
| Predicted LogP | ~3.2 - 3.4 | ~3.2 - 3.4 (Similar lipophilicity, different topology) |
| Primary Reactivity | Covalent modification (Alkylation). | Non-covalent binding / Allosteric modulation. |
Mechanistic Implications in Drug Design
3.1 The Michael Addition Barrier
The biological activity of cinnamaldehydes—particularly in antimicrobial (membrane disruption) and TRP channel modulation contexts—often relies on the Michael Addition of a biological nucleophile (like a cysteine thiol) to the
-
2,4,5-TMC Mechanism: The 5-position methyl group is meta to the alkene and exerts a mild inductive effect (+I), slightly increasing electron density but not blocking the reaction site. It remains a potent alkylating agent.
-
2,4,6-TMC Mechanism: The 2- and 6-position methyl groups create a "steric wall." This prevents the approach of bulky nucleophiles (proteins/enzymes) to the
-carbon. Consequently, 2,4,6-TMC is likely devoid of sensitizing toxicity associated with reactive electrophiles but may also lack potency against targets requiring covalent inhibition.
3.2 Visualization of Signaling & Reactivity
The following diagram illustrates the divergent pathways based on steric accessibility.
Figure 1: Divergent reactivity profiles. 2,4,5-TMC undergoes Michael addition, while 2,4,6-TMC relies on non-covalent interactions due to steric hindrance.
Synthetic Protocols: The Claisen-Schmidt Challenge
Synthesizing the 2,4,6-isomer requires modified conditions due to the deactivated nature of the starting aldehyde (mesitaldehyde derivatives) and steric hindrance at the carbonyl carbon.
4.1 Synthesis of 2,4,5-Trimethyl Cinnamaldehyde (Standard)
This reaction follows standard aldol condensation kinetics.
-
Reagents: 2,4,5-Trimethylbenzaldehyde (10 mmol), Acetaldehyde (15 mmol), 10% NaOH (aq), Ethanol.
-
Procedure:
-
Dissolve aldehyde in ethanol at 0°C.
-
Add acetaldehyde slowly (to prevent self-polymerization).
-
Add NaOH dropwise.
-
Stir at RT for 4–6 hours.
-
Observation: Formation of a yellow precipitate.[3]
-
-
Workup: Neutralize with dilute HCl, filter, and recrystallize from EtOH/Water.
4.2 Synthesis of 2,4,6-Trimethyl Cinnamaldehyde (Hindered)
The 2,4,6-trimethylbenzaldehyde (Mesitaldehyde) is sterically hindered, making the carbonyl carbon less electrophilic and the transition state crowded.
-
Reagents: Mesitaldehyde (10 mmol), Acetaldehyde (excess), KOH (alcoholic) or NaOEt , Phase Transfer Catalyst (TEBA).
-
Critical Modification: Higher temperature and stronger base are often required to overcome the activation energy barrier imposed by the ortho-methyls.
-
Procedure:
-
Dissolve Mesitaldehyde in absolute ethanol .
-
Add 20 mol% TEBA (Triethylbenzylammonium chloride) to facilitate interface reaction if using aqueous base, or use NaOEt for homogeneous phase.
-
Reflux may be required (60–70°C) rather than 0°C/RT.
-
Monitor: Reaction will be significantly slower (12–24 hours).
-
-
Purification: Column chromatography (Hexane/EtOAc) is preferred as yield is often lower due to competing Cannizzaro reactions or polymerization of acetaldehyde.
Experimental Validation Workflow
To empirically verify the difference between these two isomers in a research setting, the following self-validating protocol is recommended.
5.1 The Glutathione (GSH) Trapping Assay
This assay quantifies the "Michael Acceptor" capability, serving as a proxy for toxicity and covalent drug binding.
Rationale: GSH contains a nucleophilic cysteine. 2,4,5-TMC should deplete GSH rapidly; 2,4,6-TMC should show negligible depletion.
Protocol:
-
Preparation: Prepare 100 µM solutions of both isomers in Phosphate Buffer (pH 7.4) with 10% DMSO.
-
Incubation: Add equimolar L-Glutathione (GSH). Incubate at 37°C.
-
Sampling: Take aliquots at T=0, 15, 30, 60, and 120 minutes.
-
Analysis: Analyze via HPLC-UV or LC-MS.
-
Look for: Disappearance of the parent peak and appearance of the GSH-Adduct mass (M + 307 Da) .
-
-
Expected Result:
-
2,4,5-TMC: >50% depletion of parent compound within 60 mins.
-
2,4,6-TMC: <5% depletion (parent compound remains stable).
-
References
-
Doyle, A. A., & Stephens, J. C. (2019). A review of cinnamaldehyde and its derivatives as antibacterial agents.[4] Mural - Maynooth University Research Archive Library. 5
-
Li, Y., et al. (2022). Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division.[2] Frontiers in Microbiology. 2
-
Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions (Applied to Nucleophilic Attack Principles). 6
-
BenchChem. (2025).[7] The Multifaceted Bioactivity of Cinnamaldehyde and Its Natural Analogues: An In-depth Technical Guide. 7
-
Brackman, G., et al. (2008). Cinnamaldehyde and cinnamaldehyde derivatives reduce virulence in Vibrio spp. by decreasing the DNA-binding activity of the quorum sensing response regulator LuxR.[8] BMC Microbiology. 8
Sources
- 1. Frontiers | Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents [frontiersin.org]
- 2. Frontiers | Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division [frontiersin.org]
- 3. prezi.com [prezi.com]
- 4. ptmitraayu.com [ptmitraayu.com]
- 5. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cinnamaldehyde and cinnamaldehyde derivatives reduce virulence in Vibrio spp. by decreasing the DNA-binding activity of the quorum sensing response regulator LuxR - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Optimization of Chalcone Synthesis Utilizing 3-(2,4,5-Trimethylphenyl)prop-2-enal
Abstract
This application note details the optimized protocol for utilizing 3-(2,4,5-Trimethylphenyl)prop-2-enal (also known as 2,4,5-trimethylcinnamaldehyde) as a key electrophilic intermediate in the synthesis of lipophilic chalcones via Claisen-Schmidt condensation. Unlike simple cinnamaldehyde, the 2,4,5-trimethyl substitution pattern introduces specific steric and electronic challenges that require modified reaction parameters to suppress side reactions (Cannizzaro) and ensure high E-selectivity. This guide provides a validated base-catalyzed methodology, mechanistic insights into steric management, and quality control metrics.
Introduction & Chemical Context
The Intermediate: 3-(2,4,5-Trimethylphenyl)prop-2-enal
The target intermediate is an
-
Lipophilicity: The three methyl groups significantly increase the logP compared to unsubstituted cinnamaldehyde, enhancing membrane permeability for downstream pharmaceutical candidates.
-
Electronic Effect: The methyl groups at positions 2, 4, and 5 are weak electron donors (inductive effect,
). This makes the carbonyl carbon slightly less electrophilic than in nitro- or halo-substituted benzaldehydes. -
Steric Environment: The methyl group at the C2 position (ortho) is critical. It creates steric strain with the vinyl moiety, forcing the aromatic ring to twist slightly out of planarity with the alkene system. This impacts the rate of nucleophilic attack and the stability of the transition state.
Application Scope
This intermediate is primarily used to synthesize polymethylated chalcones , a scaffold gaining traction in oncology and infectious disease research due to its ability to disrupt tubulin polymerization and inhibit bacterial biofilms [1, 2].
Reaction Mechanism & Logic
The synthesis follows the Claisen-Schmidt Condensation , a crossed-aldol reaction followed by dehydration.
Mechanistic Pathway[1][2][3]
-
Enolate Formation: Base removes an acidic
-proton from the acetophenone derivative. -
Nucleophilic Attack: The enolate attacks the carbonyl carbon of 3-(2,4,5-Trimethylphenyl)prop-2-enal. Critical Note: Due to the C2-methyl steric bulk, this step is the rate-limiting step and is slower than with unsubstituted aldehydes.
-
Protonation & Dehydration: The resulting
-hydroxy ketone undergoes E1cB elimination to form the conjugated enone (chalcone).
Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation highlighting the sterically sensitive nucleophilic attack step.
Experimental Protocol
Method A: Base-Catalyzed Condensation (Preferred)
This protocol is optimized to overcome the reduced electrophilicity and steric hindrance of the 2,4,5-trimethyl moiety.
Reagents:
-
3-(2,4,5-Trimethylphenyl)prop-2-enal (1.0 equiv)
-
Acetophenone derivative (1.0 equiv)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (2.0 - 3.0 equiv)
-
Solvent: Ethanol (95%) or Methanol
Equipment:
-
Round-bottom flask with magnetic stir bar.[1]
-
Reflux condenser (optional, depending on acetophenone reactivity).
-
Ice-water bath.
Step-by-Step Procedure:
-
Preparation of Catalyst Solution: Dissolve NaOH (2.5 equiv) in a minimum amount of water. Add this aqueous solution to Ethanol (10 mL per mmol of reactant) in the reaction flask.
-
Why: A homogeneous base solution prevents "hotspots" that lead to polymerization.
-
-
Addition of Reactants: Add the acetophenone derivative (1.0 equiv) to the stirring basic solution. Stir for 10 minutes at room temperature to ensure enolate formation.
-
Visual Cue: The solution may turn slightly yellow or orange.
-
-
Addition of Intermediate: Add 3-(2,4,5-Trimethylphenyl)prop-2-enal (1.0 equiv) slowly to the mixture.
-
Steric Note: Unlike simple benzaldehyde, this aldehyde may dissolve more slowly due to lipophilicity. Ensure vigorous stirring.
-
-
Reaction Monitoring: Stir at Room Temperature (20-25°C) for 12-24 hours.
-
Optimization: If the acetophenone is also sterically hindered (e.g., 2-methylacetophenone), heat to 60°C for 4-6 hours.
-
Monitor: Use TLC (Hexane:EtOAc 8:2). Look for the disappearance of the aldehyde spot (usually higher R_f than the chalcone).
-
-
Quenching & Isolation: Pour the reaction mixture into crushed ice/water (approx. 5x reaction volume) with vigorous stirring.
-
Acidification: Neutralize carefully with 1M HCl to pH ~7. This aids in the precipitation of the product and prevents retro-aldol reaction during workup.
-
-
Purification: Filter the precipitate. Wash with cold water (3x) and cold ethanol (1x).
-
Recrystallization: Recrystallize from hot Ethanol or Ethanol/DCM mixtures. The 2,4,5-trimethyl group aids crystallization, often yielding needle-like crystals.
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis of chalcones using 3-(2,4,5-Trimethylphenyl)prop-2-enal.
Analytical Data & Validation
To confirm the identity of the product and the integrity of the intermediate's incorporation, specific NMR signals must be verified.
Key Characterization Metrics (1H NMR)
| Feature | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |
| Vinyl Proton ( | 7.30 - 7.60 ppm | Doublet | 15 - 16 Hz | Confirms trans ( |
| Vinyl Proton ( | 7.80 - 8.20 ppm | Doublet | 15 - 16 Hz | Downfield shift due to conjugation. |
| Aromatic C-H (C3) | 6.90 - 7.10 ppm | Singlet | - | Isolated proton on trimethyl ring. |
| Aromatic C-H (C6) | 7.20 - 7.40 ppm | Singlet | - | Isolated proton on trimethyl ring. |
| Methyl Groups | 2.20 - 2.40 ppm | Singlets | - | Three distinct or overlapping peaks. |
Self-Validation Check:
-
If
, you likely have the cis ( ) isomer, which is unstable and suggests incomplete thermodynamic equilibration. Reflux the mixture longer. -
If the aldehyde peak (
) persists, the steric hindrance of the 2-methyl group is preventing reaction completion. Increase base concentration or temperature.
Troubleshooting & Optimization
Issue: Low Yield / Incomplete Reaction
Cause: The 2-methyl group on the aldehyde ring sterically hinders the approach of the enolate.[2] Solution:
-
Switch Solvent: Use PEG-400 or Ethylene Glycol as a co-solvent to increase the boiling point and solubility.
-
Increase Base Strength: Switch from NaOH to KOH (more soluble in ethanol) or use LiOH for milder but catalytic efficiency.
-
Microwave Irradiation: If available, irradiate at 100°C for 5-10 minutes. This provides the activation energy needed to overcome the steric barrier of the trimethyl group [3].
Issue: Oiling Out (Product won't crystallize)
Cause: Polymethylated compounds are highly lipophilic and may form oils in aqueous ethanol. Solution:
-
Extract the "oil" with Dichloromethane (DCM).
-
Dry over
and evaporate. -
Triturate the residue with cold Hexane or Diethyl Ether to induce crystallization.
References
-
Claisen-Schmidt Condensation Mechanics
-
Steric Effects in Chalcone Synthesis
-
Source: BenchChem.[8] "Overcoming Steric Hindrance in cis-Chalcone Synthesis."
-
-
Synthesis of Hindered Chalcones
-
Biological Activity of Cinnamaldehyde Derivatives
- Source: National Institutes of Health (NIH). "Appraisal of Cinnamaldehyde Analogs as Dual-Acting Antibiofilm and Anthelmintic Agents."
-
URL:[Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. nevolab.de [nevolab.de]
- 4. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
Preparation of anticancer chalcones from 2,4,5-trimethylcinnamaldehyde
Executive Summary
This application note details the protocol for synthesizing a specific class of anticancer agents derived from 2,4,5-trimethylcinnamaldehyde . While often categorized broadly as "chalcones," the condensation of a cinnamaldehyde with an acetophenone yields a 1,5-diaryl-1,4-pentadien-3-one (dienone).
These "extended chalcones" possess a wider conjugated system than traditional chalcones, enhancing their lipophilicity and electrophilicity. This structural feature significantly increases their potency as Michael acceptors, allowing them to covalently bind to cysteine residues on target proteins such as tubulin and NF-κB , thereby inducing apoptosis in multidrug-resistant cancer lines.
Chemical Basis & Retrosynthesis
The Substrate Distinction
Researchers must distinguish between the two primary condensation products based on the aldehyde starting material:
-
Benzaldehyde + Acetophenone
Chalcone (1,3-diaryl-2-propen-1-one).[1] -
Cinnamaldehyde + Acetophenone
Dienone (1,5-diaryl-1,4-pentadien-3-one).
Note: In this protocol, we utilize 2,4,5-trimethylcinnamaldehyde. The resulting product is a dienone, but for the sake of continuity with the user's request and general medicinal chemistry nomenclature, we will refer to them as "Dienone-Chalcones."
Reaction Mechanism: Claisen-Schmidt Condensation
The synthesis relies on a base-catalyzed aldol condensation followed by dehydration.[2] The 2,4,5-trimethyl substitution pattern on the aldehyde ring provides electron-donating effects (inductive effect of methyl groups), which stabilizes the carbocation character during the transition state but may sterically hinder nucleophilic attack slightly compared to unsubstituted analogs.
Key Mechanistic Steps:
-
Enolate Formation: Base removes the
-proton from the acetophenone. -
Nucleophilic Attack: The enolate attacks the carbonyl carbon of 2,4,5-trimethylcinnamaldehyde.
-
Protonation & Dehydration: The resulting
-hydroxy ketone eliminates water (E1cB mechanism) to form the conjugated dienone system.
Experimental Protocols
Reagents and Materials[1][2][3][4][5][6][7][8][9]
-
Precursor: 2,4,5-Trimethylcinnamaldehyde (Purity >97%).
-
Nucleophile: 4'-Methoxyacetophenone (or substituted acetophenone of choice).
-
Solvent: Ethanol (Absolute) or Methanol.
-
Catalyst: Sodium Hydroxide (NaOH) pellets (40% w/v aqueous solution).
-
Purification: Ethyl Acetate/Hexane (Recrystallization).[3]
Synthesis Procedure (Standardized)
Step 1: Solubilization Dissolve 5.0 mmol of the substituted acetophenone in 15 mL of absolute ethanol in a 50 mL round-bottom flask. Stir magnetically at room temperature (RT).
Step 2: Catalyst Addition Add 2.5 mL of 40% NaOH (aq) dropwise to the acetophenone solution. The solution may darken slightly due to enolate formation. Stir for 10 minutes.
Step 3: Aldehyde Addition Slowly add 5.0 mmol of 2,4,5-trimethylcinnamaldehyde to the reaction mixture.
-
Critical Note: Due to the extended conjugation and methyl bulk, this aldehyde is less electrophilic than nitro-benzaldehydes. If the solid does not dissolve, add minimal Ethanol (2-3 mL).
Step 4: Reaction Monitoring Stir the mixture at RT for 12–24 hours.
-
QC Check: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The product will appear as a distinct yellow/orange spot with a lower R_f than the aldehyde.
-
Optimization: If conversion is <50% after 6 hours, heat to 40°C or use Ultrasound irradiation (40 kHz) to accelerate the reaction.
Step 5: Isolation Pour the reaction mixture into 100 mL of ice-cold water containing 2 mL of HCl (to neutralize excess base). A yellow/orange precipitate should form immediately.
Step 6: Purification Filter the precipitate using a Buchner funnel. Wash with cold water (3 x 20 mL) and cold ethanol (1 x 5 mL).
-
Recrystallization:[3][4][5] Dissolve the crude solid in boiling Ethanol. If insoluble, use an Ethanol/Chloroform (3:1) mixture. Allow to cool slowly to form needle-like crystals.
Characterization Data Template
Ensure the following data is recorded for validation:
| Parameter | Expected Range/Observation | Validation Method |
| Appearance | Yellow to Orange Needles | Visual |
| Yield | 75% - 90% | Gravimetric |
| Melting Point | 140°C - 170°C (Derivative dependent) | Capillary MP |
| IR (C=O) | 1650 - 1660 cm⁻¹ (Enone stretch) | FTIR |
| ¹H NMR | Doublet (J=15-16 Hz) at | 500 MHz NMR (CDCl₃) |
Note: The large coupling constant (J ~15 Hz) confirms the (E,E)-configuration of the double bonds.
Biological Evaluation: Anticancer Protocols
The 2,4,5-trimethyl substitution pattern enhances lipophilicity, aiding membrane permeability. The "dienone" moiety acts as a bis-electrophile , capable of alkylating cellular thiols.
Mechanism of Action (The "Warhead" Theory)
The
In Vitro Cytotoxicity Assay (MTT Protocol)
Objective: Determine IC₅₀ values against cancer cell lines (e.g., MCF-7, HCT-116).
-
Seeding: Plate cells (5,000 cells/well) in 96-well plates. Incubate for 24h.
-
Treatment: Dissolve the synthesized dienone in DMSO (Stock 10 mM). Prepare serial dilutions (0.1
M to 100 M) in media. Add to wells.-
Control: 0.1% DMSO (Vehicle).
-
Positive Control: Doxorubicin or Combretastatin A-4.
-
-
Incubation: Incubate for 48h at 37°C, 5% CO₂.
-
Development: Add MTT reagent. Incubate 4h. Dissolve formazan crystals in DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.
Troubleshooting & Expert Tips
-
Problem: Oiling out instead of crystallization.
-
Problem: Low Yield.
-
Solution: The steric bulk of the trimethyl groups may slow the reaction. Increase reaction time to 48h or switch to Lithium Hydroxide (LiOH) in Methanol, which often provides higher yields for sterically hindered aldehydes.
-
-
Safety: These compounds are potent Michael acceptors. They are potential skin sensitizers. Handle with gloves and in a fume hood.
References
-
Das, U., et al. (2009). "1,5-Diaryl-3-oxo-1,4-pentadienes: A Case for Antineoplastics with Multiple Targets." Bentham Science.
-
Dimmock, J. R., et al. (2001). "Cytotoxic 1,5-diaryl-3-oxo-1,4-pentadienes."[8][9][10] Journal of Medicinal Chemistry.
-
BenchChem Protocols. (2025). "Claisen-Schmidt Condensation Application Notes."
-
Karthikeyan, C., et al. (2015). "Advances in Chalcones with Anticancer Activities." Recent Patents on Anti-Cancer Drug Discovery.
Sources
- 1. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jetir.org [jetir.org]
- 4. 2',4',4-TRIMETHOXYCHALCONE synthesis - chemicalbook [chemicalbook.com]
- 5. Claisen-Schmidt Condensation [cs.gordon.edu]
- 6. scispace.com [scispace.com]
- 7. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective Reductive Amination of Trimethylphenyl Propenal
The following Application Note and Protocol is designed for research and development professionals synthesizing amine derivatives from 3-(2,4,6-trimethylphenyl)propenal (a mesityl-substituted cinnamaldehyde derivative).
This guide prioritizes chemoselectivity (preserving the
Executive Summary
The reductive amination of 3-(2,4,6-trimethylphenyl)propenal presents two distinct synthetic challenges:
-
Chemoselectivity: The substrate is an
-unsaturated aldehyde.[1] Standard reducing conditions (e.g., catalytic hydrogenation or aggressive hydride donors) risk reducing the alkene (C=C) alongside the imine, destroying the conjugated linker. -
Steric/Electronic Deactivation: The 2,4,6-trimethyl (mesityl) substitution pattern provides significant steric bulk. While the propenal linker distances the aldehyde from the aromatic ring, the electronic donation from the trimethyl group can reduce the electrophilicity of the carbonyl carbon, slowing imine formation.
This protocol details a Stepwise Indirect Reductive Amination using Sodium Triacetoxyborohydride (STAB) . Unlike direct methods, this approach ensures complete imine formation prior to reduction, minimizing side products and maximizing yield.
Mechanistic Insight & Strategy
The Chemoselectivity Challenge
In conjugated systems, hydride reagents can attack either the carbonyl carbon (1,2-addition) or the
-
Sodium Borohydride (NaBH
): Often too aggressive; frequently results in mixed reduction of both C=N and C=C bonds in conjugated systems [1]. -
Catalytic Hydrogenation (H
/Pd-C): almost invariably reduces the C=C bond. -
Sodium Triacetoxyborohydride (STAB): The reagent of choice. Its steric bulk and lower hydridic activity favor 1,2-reduction of the iminium species over the neutral aldehyde or the C=C double bond [2].
The Role of Lewis Acid Catalysis
Due to the mesityl group's electron-donating nature, the aldehyde is less electrophilic. To drive the equilibrium toward the imine (Schiff base) and prevent hydrolysis, we utilize Titanium(IV) isopropoxide [Ti(O
Reaction Pathway Diagram
The following diagram illustrates the critical decision points and chemical pathways.
Figure 1: Strategic workflow for chemoselective reductive amination avoiding 1,4-reduction.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv.[2][3][4][5][6] | Role | Notes |
| Trimethylphenyl Propenal | 1.0 | Substrate | Solid or viscous oil. |
| Amine (R-NH | 1.1 - 1.2 | Nucleophile | Use free base. If HCl salt, add 1.2 eq TEA. |
| Ti(O | 1.2 - 1.5 | Catalyst/Scavenger | Air Sensitive. Handle under N |
| NaBH(OAc) | 1.5 - 2.0 | Reducing Agent | Add as solid. |
| THF (Anhydrous) | Solvent | Medium | 0.2 - 0.5 M concentration. |
| DCM (Dichloromethane) | Solvent | Alternative | Preferred if amine solubility is poor in THF. |
Step-by-Step Methodology
Phase 1: Imine Formation (The "Titanium Method")
Rationale: Pre-forming the imine ensures that the reducing agent acts solely on the C=N bond, preventing direct reduction of the aldehyde to an alcohol.
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve Trimethylphenyl Propenal (1.0 equiv) and the Amine (1.1 equiv) in anhydrous THF (concentration ~0.3 M).
-
Activation: Add Titanium(IV) isopropoxide (1.25 equiv) dropwise via syringe at room temperature (20–25 °C).
-
Observation: The solution may change color (often yellow/orange) and become slightly warm.
-
-
Incubation: Stir the mixture at room temperature for 6–12 hours .
-
Checkpoint: Monitor by TLC or UPLC. The aldehyde spot should disappear. If the aldehyde persists after 12h, heat to 40 °C for 2 hours.
-
Phase 2: Reduction[7]
-
Preparation: Dilute the reaction mixture with absolute ethanol (roughly equal volume to the THF used).
-
Note: STAB is safer to use in THF/DCM, but NaBH4 can be used only if the imine is fully pre-formed. However, for this protocol, we stick to STAB for safety. If using STAB, do not add Ethanol yet . Stick to THF or DCM.
-
Correction for STAB: If using STAB, keep the solvent as THF or DCM.
-
-
Addition: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion as a solid.
-
Reaction: Stir at room temperature for 4–16 hours.
-
Mechanistic Note: STAB is less reactive than NaBH
and will not reduce the C=C bond under these conditions [4].
-
Phase 3: Workup (Titanium Quench)
Critical: Titanium reactions form sticky emulsions if not quenched properly.
-
Quench: Add 10% aqueous NaOH or saturated Rochelle’s salt (Sodium Potassium Tartrate) solution to the reaction mixture.
-
Rochelle's Salt Method: Add volume equivalent to reaction solvent. Stir vigorously for 1-2 hours until two clear layers form (organic vs. aqueous). This solubilizes the titanium salts.
-
-
Extraction: Extract the aqueous layer 3x with Ethyl Acetate or DCM.
-
Drying: Wash combined organics with brine, dry over Na
SO , and concentrate in vacuo.
Quality Control & Validation
Expected Analytical Data
| Technique | Parameter | Expected Result | Interpretation |
| 1H NMR | Alkene Region | Retention of double bond (AB system or doublet of doublets). | |
| 1H NMR | Benzylic Region | No change | The trimethylphenyl ring should remain intact. |
| 1H NMR | N-CH | New doublet (typically) indicating amine formation. | |
| LC-MS | M+1 Peak | [M+H] | Confirm molecular weight of amine product. |
Troubleshooting Guide
-
Issue: Low Conversion to Imine.
-
Cause: Steric bulk of trimethyl group.
-
Solution: Increase Ti(O
Pr) to 2.0 equiv or use microwave irradiation (80 °C, 30 min).
-
-
Issue: Reduction of C=C bond (Over-reduction).
-
Cause: Reducing agent too strong or reaction ran too long/hot.
-
Solution: Ensure STAB is used, not NaBH
. Lower temperature to 0 °C during reductant addition.
-
-
Issue: Alcohol Side Product.
-
Cause: Direct reduction of aldehyde before imine formation.
-
Solution: Extend Phase 1 (Imine formation) time. Ensure anhydrous conditions.
-
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8][9] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[2][8]
-
Gribble, G. W. "Sodium Triacetoxyborohydride."[9] Encyclopedia of Reagents for Organic Synthesis, 2001.
-
Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1995.
-
Saxena, A., et al. "Chemoselective Reductive Amination of Carbonyl Compounds." Synthetic Communications, vol. 33, no. 23, 2003.
Disclaimer: This protocol involves hazardous chemicals.[9] Standard PPE (gloves, goggles, lab coat) and fume hood usage are mandatory. Titanium isopropoxide is moisture-sensitive; Sodium Triacetoxyborohydride releases acetic acid upon hydrolysis.
Sources
- 1. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
Application Note: High-Efficiency Synthesis of Meso-Mesityl BODIPY Fluorophores
Abstract
This application note details the optimized synthesis of 1,3,5,7-tetramethyl-8-mesityl-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (meso-mesityl BODIPY). Unlike standard phenyl-substituted dipyrrinato complexes, the incorporation of a trimethylphenyl (mesityl) group at the meso position sterically hinders phenyl ring rotation. This restriction suppresses non-radiative decay pathways, significantly enhancing fluorescence quantum yield (
Scientific Rationale & Mechanism
The "Molecular Rotor" Problem
In standard meso-phenyl BODIPY dyes, the phenyl ring at the C-8 position rotates freely relative to the dipyrrin core. This rotation acts as a non-radiative relaxation channel for the excited state energy, effectively quenching fluorescence.
The Trimethylphenyl Solution
By using 2,4,6-trimethylbenzaldehyde (mesitylaldehyde) as the starting material, the resulting methyl groups at the ortho positions create significant steric clash with the C-1 and C-7 methyl groups of the BODIPY core.
-
Effect: The phenyl ring is locked in an orthogonal geometry relative to the BODIPY plane.
-
Result: The rotation is mechanically arrested, closing the non-radiative decay channel and boosting
(often >0.80 compared to <0.10 for unhindered analogs).
Reaction Pathway
The synthesis follows a modified Lindsey one-pot procedure involving three distinct chemical phases:
-
Acid-Catalyzed Condensation: Formation of the dipyrromethane core.[1]
-
Oxidation: Conversion to the dipyrromethene (dipyrrin) chromophore.
-
Complexation: Chelation with Boron Trifluoride (
) to "lock" the fluorophore.
Figure 1: Sequential reaction phases for the one-pot synthesis of BODIPY dyes.
Experimental Protocol
Materials & Reagents[2][3]
-
Aldehyde: 2,4,6-Trimethylbenzaldehyde (Mesitylaldehyde)
-
Pyrrole: 2,4-Dimethylpyrrole (Distilled prior to use to remove oligomers)
-
Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-Chloranil[2][3]
-
Complexation:
-Diisopropylethylamine (DIEA), Boron trifluoride diethyl etherate ( ) -
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology
Phase 1: Condensation (The Critical Timing Step)
-
Degas: In a flame-dried 250 mL round-bottom flask, add anhydrous DCM (100 mL). Bubble
through the solvent for 15 minutes. Critical: Oxygen presence during this step leads to tar formation. -
Mix: Add Mesitylaldehyde (1.0 eq, 5.0 mmol) and 2,4-Dimethylpyrrole (2.1 eq, 10.5 mmol). Stir under
for 5 minutes. -
Catalyze: Add TFA (catalytic amount, typically 1-2 drops or 0.1 eq). The solution should turn a darkening red/brown color.
-
Monitor: Stir at Room Temperature (RT) for 30–60 minutes.
-
Expert Insight: Unlike unhindered aldehydes, mesitylaldehyde is resistant to acid-catalyzed "scrambling" (recombination of pyrrole units), allowing for longer reaction times if necessary. However, monitor by TLC until the aldehyde spot disappears.
-
Phase 2: Oxidation 5. Oxidize: Add DDQ (1.0 eq, 5.0 mmol) directly to the reaction mixture. 6. React: Stir for 30–60 minutes at RT. The solution will become dark red/fluorescent.
- Checkpoint: Spot on TLC.[5][6] You should see a highly fluorescent spot (dipyrrin) and the disappearance of the leuco-dipyrromethane.
Phase 3: Complexation
7. Neutralize: Add DIEA (6.0 eq, 30 mmol) dropwise. Stir for 10 minutes. The solution color may shift slightly.
8. Lock: Add
Purification (The "Sticky" Phase)
BODIPY dyes are lipophilic and tend to streak on silica.
-
Column: Use Silica Gel 60.
-
Eluent: Start with 100% Hexanes/Petroleum Ether to remove excess pyrrole. Gradient elute to 20% DCM/Hexanes.
-
Isolation: The product usually elutes as a distinct orange/red band with strong green fluorescence under UV lamp (365 nm).
Data Analysis & Validation
Comparative Quantum Yields
The table below illustrates the impact of the mesityl group on photophysical properties compared to a standard phenyl-BODIPY.
| Parameter | Meso-Phenyl BODIPY | Meso-Mesityl BODIPY | Improvement Factor |
| Absorption | ~500 nm | ~505 nm | Negligible (Electronic) |
| Emission | ~510 nm | ~515 nm | Negligible |
| Quantum Yield ( | 0.05 - 0.15 | 0.80 - 0.95 | ~8x Increase |
| Stokes Shift | Small (~10 nm) | Small (~10 nm) | - |
| Solubility (Organic) | Moderate | High | Improved |
Troubleshooting Logic
Use the following decision tree to diagnose synthesis failures.
Figure 2: Troubleshooting decision matrix for common synthesis failures.
References
-
Lindsey, J. S., & Wagner, R. W. (1994). Rational synthesis of porphyrins and related compounds.[1][7][8] Provides the foundational "Lindsey Method" for acid-catalyzed condensation.
-
Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: Syntheses and spectroscopic properties.[9][][11][12] The authoritative review on BODIPY chemistry and the effect of meso-substitution.
-
Boens, N., et al. (2012). Fluorescence lifetime standards for the time domain and frequency domain. Validates the high quantum yield and stability of meso-substituted BODIPYs.
-
Kee, H. L., et al. (2005). Structural control of the photodynamics of boron-dipyrrin complexes.
Sources
- 1. Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Expeditious, mechanochemical synthesis of BODIPY dyes [beilstein-journals.org]
- 3. Expeditious, mechanochemical synthesis of BODIPY dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. quora.com [quora.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Methylated Unsymmetric BODIPY Compounds: Synthesis, High Fluorescence Quantum Yield and Long Fluorescence Time - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Functionalization of 3-(2,4,5-Trimethylphenyl)prop-2-enal for Advanced Bioconjugation
Introduction: Unlocking the Potential of a Versatile Scaffold
3-(2,4,5-Trimethylphenyl)prop-2-enal, a substituted cinnamaldehyde derivative, presents a compelling scaffold for the development of targeted therapeutics and biological probes. Its inherent reactivity, characterized by an α,β-unsaturated aldehyde system, offers a foundation for covalent modification of biomolecules. However, strategic functionalization is paramount to unlock its full potential, enabling precise, stable, and bio-orthogonal conjugation to proteins, peptides, and other biological vectors.
This document provides a comprehensive guide for the functionalization of 3-(2,4,5-trimethylphenyl)prop-2-enal, detailing two primary strategies for introducing bio-orthogonal handles. We will explore the chemical principles underpinning these modifications and provide detailed, field-tested protocols for their implementation. The overarching goal is to equip researchers in drug development and chemical biology with the knowledge to rationally design and execute robust bioconjugation workflows.
Chemical Principles & Strategic Considerations
The structure of 3-(2,4,5-trimethylphenyl)prop-2-enal offers two primary sites for modification: the aldehyde group and the electron-rich trimethylphenyl ring. Our functionalization strategies will focus on introducing an alkyne handle, a cornerstone of modern "click chemistry," which provides rapid, specific, and high-yield conjugations under biocompatible conditions.
Strategy A: Reductive Amination of the Aldehyde
This approach leverages the reactivity of the aldehyde to form a stable secondary amine linkage with an alkyne-containing primary amine. The reaction proceeds via the formation of a Schiff base intermediate, which is subsequently reduced to a more stable amine. This method is highly efficient and prevents the non-specific reactions associated with the free aldehyde.
Strategy B: Electrophilic Aromatic Substitution on the Phenyl Ring
The trimethyl-substituted phenyl ring is activated towards electrophilic aromatic substitution. This allows for the introduction of functional groups directly onto the aromatic core. We will focus on a Friedel-Crafts-type acylation to introduce a ketone, which can then be further functionalized. While a more complex route, this preserves the native reactivity of the α,β-unsaturated system if desired for dual-functionalization strategies.
Below is a diagram illustrating the proposed functionalization pathways.
Figure 1: Proposed functionalization and bioconjugation workflow.
Experimental Protocols
Protocol 1: Functionalization via Reductive Amination (Strategy A)
This protocol details the introduction of a terminal alkyne via reductive amination of the aldehyde moiety.
Materials:
-
3-(2,4,5-Trimethylphenyl)prop-2-enal
-
Propargylamine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography supplies (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-(2,4,5-trimethylphenyl)prop-2-enal (1.0 eq) in anhydrous methanol (0.2 M). Add propargylamine (1.2 eq) to the solution.
-
Schiff Base Formation: Stir the reaction mixture at room temperature for 2 hours. Monitor the formation of the Schiff base by TLC. The imine product should have a different Rf value than the starting aldehyde.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Carefully add sodium cyanoborohydride (1.5 eq) portion-wise over 10 minutes.
-
Expert Insight: NaBH₃CN is a milder reducing agent than NaBH₄ and is selective for the imine in the presence of the aldehyde, minimizing side reactions.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction to completion by TLC.
-
Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Partition the residue between DCM and saturated sodium bicarbonate solution.
-
Extraction: Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the alkyne-functionalized product.
Protocol 2: Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the alkyne-functionalized scaffold to an azide-modified protein.
Materials:
-
Alkyne-functionalized 3-(2,4,5-trimethylphenyl)prop-2-enal derivative
-
Azide-modified protein (e.g., BSA-Azide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) columns or dialysis cassettes
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-functionalized compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Mixture Assembly:
-
In a microcentrifuge tube, combine the azide-modified protein (to a final concentration of 1-5 mg/mL) in PBS.
-
Add the alkyne-functionalized compound from the DMSO stock to achieve a 10-20 fold molar excess over the protein.
-
Premix CuSO₄ and THPTA in a 1:5 molar ratio, then add to the reaction mixture to a final copper concentration of 1 mM.
-
Expert Insight: THPTA is a water-soluble ligand that stabilizes the Cu(I) oxidation state, preventing protein precipitation and improving reaction efficiency.
-
-
Initiation: Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle shaking.
-
Purification: Remove the excess small molecules and copper catalyst by size-exclusion chromatography or dialysis against PBS.
-
Characterization: Confirm successful conjugation by SDS-PAGE (observing a shift in molecular weight) and/or mass spectrometry.
Data Summary & Expected Outcomes
The following table summarizes the expected outcomes for the proposed functionalization and bioconjugation reactions.
| Parameter | Strategy A (Reductive Amination) | Strategy B (Aromatic Substitution) | Bioconjugation (CuAAC) |
| Reaction Yield | > 70% | 40-60% | > 90% |
| Purity (Post-Column) | > 95% | > 95% | > 98% (Post-SEC) |
| Key Characterization | ¹H NMR, ¹³C NMR, HRMS | ¹H NMR, ¹³C NMR, HRMS | SDS-PAGE, MALDI-TOF MS |
| Reaction Time | 12-16 hours | 24-48 hours | 1-2 hours |
| Scalability | High | Moderate | High |
Workflow Visualization
The following diagram illustrates the step-by-step experimental workflow for Strategy A and subsequent bioconjugation.
Green Chemistry in Action: A Guide to the Synthesis of Trimethyl-Substituted Cinnamaldehydes
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Greener Synthetic Pathways
Cinnamaldehyde and its derivatives are valuable scaffolds in medicinal chemistry, flavor chemistry, and materials science. Among these, trimethyl-substituted cinnamaldehydes possess unique steric and electronic properties that make them attractive targets for novel applications. Traditionally, the synthesis of such molecules has often relied on classical condensation reactions that utilize harsh reagents, toxic solvents, and energy-intensive processes. In alignment with the principles of green chemistry, this guide provides a detailed exploration of modern, sustainable approaches for the synthesis of trimethyl-substituted cinnamaldehydes, focusing on methodologies that enhance efficiency, reduce waste, and improve the overall environmental footprint of the synthetic process.
The core of this guide centers on the Claisen-Schmidt condensation, a robust C-C bond-forming reaction, adapted here for the synthesis of trimethylcinnamaldehydes from their corresponding trimethylbenzaldehyde precursors. We will delve into several green strategies, including solvent-free synthesis, microwave-assisted reactions, and ultrasound-promoted condensations, providing both the theoretical underpinnings and practical, step-by-step protocols.
Foundational Strategy: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a cornerstone of organic synthesis, involving the reaction of an aldehyde or ketone possessing an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen.[1] In our case, a trimethylbenzaldehyde (lacking α-hydrogens) serves as the aromatic carbonyl component, reacting with acetaldehyde in the presence of a base to form the target α,β-unsaturated aldehyde. The fundamental mechanism involves the deprotonation of acetaldehyde to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the trimethylbenzaldehyde. Subsequent dehydration yields the conjugated trimethylcinnamaldehyde.[2]
Our green approaches aim to optimize this fundamental reaction by replacing traditional methodologies with more sustainable alternatives. This includes the use of solid-supported catalysts for ease of separation and recycling, minimizing or eliminating organic solvents, and employing alternative energy sources to accelerate reaction times and improve yields.[3]
Precursor Synthesis: A Note on Starting Materials
The availability of the trimethylbenzaldehyde precursor is crucial. For the purpose of this guide, we will focus on the synthesis of products derived from 2,4,6-trimethylbenzaldehyde. Several synthetic routes to this precursor exist, with one common method being the formylation of mesitylene. A reported procedure involves the reaction of mesitylene with dichloromethyl methyl ether in the presence of anhydrous aluminum chloride, with yields exceeding 88%.[4] While this specific precursor synthesis may not fully align with green chemistry principles due to the use of a strong Lewis acid, it represents a reliable method for obtaining the necessary starting material for the subsequent greener condensation step. Researchers are encouraged to explore emerging green formylation techniques as they become available.
Application Note 1: Solvent-Free Synthesis of 2,4,6-Trimethylcinnamaldehyde via Mechanochemistry
Principle and Rationale:
Solvent-free synthesis, particularly through mechanochemical methods like grinding, represents a significant advancement in green chemistry.[5] This approach eliminates the need for potentially toxic and volatile organic solvents, which are major contributors to chemical waste.[6] The reaction is driven by the mechanical energy input from grinding, which facilitates intimate contact between the solid reactants and the catalyst, thereby promoting the reaction.[7] This method is characterized by high atom economy, reduced waste, and often simplified workup procedures.[6] We will adapt a solvent-free Claisen-Schmidt procedure, using solid sodium hydroxide as the catalyst.
Data Summary:
| Parameter | Condition | Expected Outcome |
| Reactants | 2,4,6-Trimethylbenzaldehyde, Acetaldehyde | High conversion |
| Catalyst | Solid Sodium Hydroxide (NaOH) pellets | Efficient catalysis |
| Solvent | None | Green, minimal waste |
| Technique | Mortar and Pestle Grinding | Mechanochemical activation |
| Reaction Time | 10-20 minutes | Rapid conversion |
| Workup | Water wash and filtration | Simple purification |
| Yield | High | >90% (expected) |
Experimental Protocol:
-
Preparation: In a fume hood, add 2,4,6-trimethylbenzaldehyde (1.0 eq.), freshly distilled acetaldehyde (1.5 eq.), and finely ground sodium hydroxide pellets (1.1 eq.) to a porcelain mortar.
-
Grinding: Grind the mixture vigorously with a pestle. The reaction is often accompanied by a change in color and consistency, forming a paste or solid mass. Continue grinding for 15-20 minutes.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Workup: Upon completion, add cold deionized water to the mortar and triturate the solid product.
-
Isolation: Collect the crude product by suction filtration, washing thoroughly with cold deionized water to remove residual sodium hydroxide and unreacted acetaldehyde.
-
Purification: The crude product can be further purified by recrystallization from a minimal amount of 95% ethanol to yield pure 2,4,6-trimethylcinnamaldehyde.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and melting point).
Workflow Diagram:
Caption: Workflow for solvent-free synthesis of trimethylcinnamaldehyde.
Application Note 2: Microwave-Assisted Synthesis of 2,4,6-Trimethylcinnamaldehyde
Principle and Rationale:
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods.[4] Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating.[8] This often results in dramatically reduced reaction times, increased product yields, and enhanced purity.[4] For the Claisen-Schmidt condensation, a small amount of a high-boiling point, green solvent like ethanol can be used, or the reaction can be performed on a solid support under solvent-free conditions. This approach minimizes energy consumption and the use of hazardous solvents.
Data Summary:
| Parameter | Condition | Expected Outcome |
| Reactants | 2,4,6-Trimethylbenzaldehyde, Acetaldehyde | High conversion |
| Catalyst | Potassium Hydroxide (KOH) | Efficient catalysis |
| Solvent | Ethanol (minimal) | Green solvent |
| Technique | Microwave Irradiation | Rapid, efficient heating |
| Power & Time | 300-400 W, 2-5 minutes | Drastic time reduction |
| Workup | Precipitation and filtration | Simple isolation |
| Yield | High | >90% (expected) |
Experimental Protocol:
-
Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve 2,4,6-trimethylbenzaldehyde (1.0 eq.) and acetaldehyde (1.5 eq.) in a minimal amount of ethanol (e.g., 2-3 mL).
-
Catalyst Addition: Add a catalytic amount of potassium hydroxide (e.g., 20 mol%).
-
Reaction: Seal the vessel and place it in a dedicated laboratory microwave reactor. Irradiate the mixture at a set power (e.g., 350 W) for 2-5 minutes. The temperature and pressure should be monitored.
-
Monitoring: After irradiation, cool the vessel to room temperature. Check for reaction completion using TLC.
-
Workup: Transfer the reaction mixture to a beaker containing ice-cold water. The product should precipitate out of the solution.
-
Isolation: Collect the solid product by suction filtration and wash with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2,4,6-trimethylcinnamaldehyde.
-
Characterization: Analyze the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point to confirm its identity and purity.
Mechanism Diagram:
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Application Note 3: Ultrasound-Assisted Synthesis of 2,4,6-Trimethylcinnamaldehyde
Principle and Rationale:
Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for synthesis. Ultrasound irradiation promotes reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and accelerating reaction rates.[2] This method can often be performed at room temperature, reducing energy consumption, and can enhance the efficiency of heterogeneous catalysts. For this protocol, we will use a recyclable solid catalyst, KF-Al₂O₃, which offers advantages over classic bases, including easier separation and reduced environmental impact.
Data Summary:
| Parameter | Condition | Expected Outcome |
| Reactants | 2,4,6-Trimethylbenzaldehyde, Acetaldehyde | High conversion |
| Catalyst | KF-Al₂O₃ (Potassium fluoride on alumina) | Recyclable, solid base |
| Solvent | Ethanol | Green solvent |
| Technique | Ultrasonic Irradiation | Acoustic cavitation |
| Reaction Time | 15-60 minutes | Accelerated reaction |
| Workup | Filtration and solvent evaporation | Simple catalyst removal |
| Yield | High | >85% (expected) |
Experimental Protocol:
-
Catalyst Preparation: Prepare the KF-Al₂O₃ catalyst by dissolving KF in water, adding neutral Al₂O₃, and stirring the mixture at 60 °C. Remove the water under reduced pressure and dry the resulting powder at 120 °C for 4 hours.
-
Reaction Setup: In a Pyrex flask, add 2,4,6-trimethylbenzaldehyde (1.0 eq.), acetaldehyde (1.5 eq.), absolute ethanol (5-10 mL), and the prepared KF-Al₂O₃ catalyst (e.g., 0.3 g per 2 mmol of aldehyde).
-
Sonication: Place the flask in the water bath of an ultrasonic cleaner and irradiate at room temperature.
-
Monitoring: Monitor the reaction's progress by TLC until the starting aldehyde is consumed (typically 15-60 minutes).
-
Workup: Once the reaction is complete, filter the mixture to recover the solid KF-Al₂O₃ catalyst. The catalyst can be washed, dried, and reused.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol or by column chromatography.
-
Characterization: Confirm the product's identity and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.
Workflow Diagram:
Caption: Workflow for ultrasound-assisted synthesis of trimethylcinnamaldehyde.
Conclusion and Future Outlook
The methodologies presented in this guide demonstrate viable, efficient, and environmentally conscious pathways for the synthesis of trimethyl-substituted cinnamaldehydes. By embracing solvent-free conditions, microwave irradiation, and sonochemistry, researchers can significantly reduce waste, energy consumption, and reaction times compared to traditional methods. The use of recyclable solid catalysts further enhances the sustainability of these processes. While the synthesis of the aldehyde precursor may still present challenges from a green chemistry perspective, the condensation step offers a clear opportunity to implement sustainable practices. As the field continues to evolve, the integration of biocatalysis and flow chemistry will likely offer even more elegant and greener solutions for the synthesis of these and other valuable chemical entities.
References
-
Pawar, S. S., & Shisodia, S. U. (2014). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 1085-1093. [Link]
-
Ta, H. D., et al. (2024). Green and mild retro-aldol synthesis of natural benzaldehyde from cinnamaldehyde over Li-doped MgO catalysts. RSC Advances, 14, 145-156. [Link]
- Google Patents. (2013). CN102924252A - Preparation method of 2,4,6-trimethyl benzaldehyde.
-
Fieser, L. F. (1941). 2,4,6-Trimethylbenzaldehyde. Organic Syntheses, 21, 105. [Link]
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. [Link]
-
Li, J. T., et al. (2008). Improved synthesis of chalconoid-like compounds under ultrasound irradiation. Ultrasonics Sonochemistry, 15(4), 477-480. [Link]
-
Yadav, G. D., & Wagh, D. P. (2020). Claisen-Schmidt Condensation using Green Catalytic Processes: A Critical Review. ChemistrySelect, 5(29), 9059-9085. [Link]
-
Cancio, N., et al. (2019). Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization. Molecules, 24(22), 4149. [Link]
-
University of Colorado Boulder. (n.d.). Claisen-Schmidt Condensation. [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. [Link]
-
Calvino, V., et al. (2006). Ultrasound accelerated Claisen–Schmidt condensation: A green route to chalcones. Applied Surface Science, 252(17), 6071-6074. [Link]
-
Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. [Link]
-
Lidström, P., et al. (Eds.). (2006). Microwave Assisted Organic Synthesis. Blackwell Publishing. [Link]
-
Rahman, M. M., et al. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. OAText, 1(1), 1-7. [Link]
-
The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. [Link]
-
Calvino, V., et al. (2006). Ultrasound accelerated Claisen–Schmidt condensation: A green route to chalcones. Request PDF. [Link]
-
Lee, J. C., et al. (2001). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-benzylidene)cycloalkanones. Molecules, 6(12), 1018-1025. [Link]
-
Zhang, Y., et al. (2019). A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. Green Chemistry, 21(21), 5857-5865. [Link]
-
Sharma, S. D., et al. (2012). MICROWAVE-INDUCED ONE-POT SYNTHESIS OF 2,4,5- TRIARYLIMIDAZOLES USING GLYOXYLIC ACID AS A CATALYST UNDER SOLVENT-FREE CONDITIONS. Rasayan Journal of Chemistry, 5(4), 459-462. [Link]
-
Doxsee, K. M., & Hutchison, J. E. (2003). Green Organic Chemistry: Strategies, Tools, and Laboratory Experiments. Cengage Learning. [Link]
-
Sharma, S. D., et al. (2012). MICROWAVE-INDUCED ONE-POT SYNTHESIS OF 2,4,5- TRIARYLIMIDAZOLES USING GLYOXYLIC ACID AS A CATALYST UNDER SOLVENT-FREE CONDITIONS. Rasayan Journal of Chemistry, 5(4), 459-462. [Link]
-
Fathimunnisa, M., et al. (2018). An Efficient, Solvent Free Synthesis of Some Chalcone Derivatives and Their Biological Evaluation. Asian Journal of Chemistry, 30(4), 807-810. [Link]
-
Fathimunnisa, M., et al. (2018). An Efficient, Solvent Free Synthesis of Some Chalcone Derivatives and Their Biological Evaluation. ResearchGate. [Link]
-
Toda, F. (Ed.). (2005). Solvent-free organic synthesis. John Wiley & Sons. [Link]
Sources
- 1. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. praxilabs.com [praxilabs.com]
- 3. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. CN102924252A - Preparation method of 2,4,6-trimethyl benzaldehyde - Google Patents [patents.google.com]
- 5. chemscene.com [chemscene.com]
- 6. nevolab.de [nevolab.de]
- 7. 2,4,6-Trimethylbenzaldehyde | C10H12O | CID 10254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Claisen-Schmidt Condensation [cs.gordon.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Claisen-Schmidt Condensation for Sterically Hindered Aldehydes
Welcome to the technical support center for the Claisen-Schmidt condensation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of α,β-unsaturated ketones, particularly when dealing with sterically hindered aldehydes.
Troubleshooting Guide
This section addresses common issues encountered during the Claisen-Schmidt condensation with sterically hindered aldehydes, providing explanations and actionable solutions.
Issue 1: Low or No Yield of the Desired Chalcone
Question: I am observing a very low yield, or no product at all, in my Claisen-Schmidt condensation involving a sterically hindered aldehyde. What are the likely causes and how can I improve the outcome?
Answer: Low yields in this reaction, especially with sterically challenging substrates, can be attributed to several factors. Steric hindrance around the aldehyde's carbonyl group significantly slows down the initial nucleophilic attack by the enolate.[1] Here’s a systematic approach to troubleshoot this issue:
1. Re-evaluate Your Base and Solvent System:
-
Base Strength: The chosen base may not be sufficiently strong to efficiently deprotonate the α-carbon of your ketone, especially if the ketone itself is hindered.[1] While traditional bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are common, hindered systems may require stronger, non-nucleophilic bases such as Lithium diisopropylamide (LDA) or sodium hydride (NaH).[1][2] The use of stronger bases like sodium amide or sodium hydride often leads to increased yields.[3]
-
Solvent Choice: The solvent plays a crucial role. For reactions with sterically hindered ketones, polar aprotic solvents like dimethyl sulfoxide (DMSO) have been shown to be effective.[4][5] Anhydrous conditions are critical, especially when using highly moisture-sensitive bases like NaH, as water will quench the base.[1][6] Ensure your solvents are thoroughly dried before use.[1]
2. Optimize Reaction Conditions:
-
Temperature: While many Claisen-Schmidt reactions are run at room temperature, increasing the temperature can provide the necessary activation energy to overcome the steric barrier. However, be cautious as excessively high temperatures can lead to side reactions and decomposition.[7]
-
Reaction Time: Reactions involving sterically hindered substrates often require longer reaction times to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[7]
3. Consider Stoichiometry:
-
Excess of the Ketone: Using the ketone in excess can help to shift the equilibrium towards product formation, especially if the ketone is readily available and can also act as the solvent.[7]
Table 1: Troubleshooting Summary for Low/No Yield
| Problem | Possible Cause | Recommended Solution |
| No Reaction | Inactive base (e.g., NaH exposed to moisture).[1] | Use fresh, properly stored base and ensure anhydrous reaction conditions.[1] |
| Insufficiently strong base for the substrate.[1] | Switch to a stronger base like LDA or NaH.[1][2] | |
| Wet solvent or reagents.[1] | Thoroughly dry all solvents and reagents before use.[1] | |
| Low Yield | Significant steric hindrance in the aldehyde.[1] | Increase reaction temperature and/or time. Consider using a more reactive (less hindered) ketone if possible. |
| Reversible reaction equilibrium. | Use an excess of the ketone to drive the reaction forward.[7] | |
| Incorrect stoichiometry. | Carefully control the molar ratios of the reactants. |
Issue 2: Formation of Multiple Products and Purification Challenges
Question: My TLC analysis shows multiple spots, indicating the formation of byproducts, which is complicating the purification of my target chalcone. What are these side products and how can I minimize their formation?
Answer: The formation of multiple products is a common challenge in Claisen-Schmidt condensations, arising from various competing reactions.[7] Here are the most prevalent side reactions and strategies to mitigate them:
1. Self-Condensation of the Ketone:
-
Cause: The enolizable ketone can react with itself in an aldol condensation reaction.[7] This is more likely when the ketone is more reactive than the sterically hindered aldehyde.
-
Solution: To suppress this side reaction, use an excess of the ketone relative to the aldehyde.[7] If feasible and cost-effective, using the ketone as the solvent can be a highly effective strategy.[7]
2. Cannizzaro Reaction of the Aldehyde:
-
Cause: If your aromatic aldehyde lacks α-hydrogens, it can undergo a disproportionation reaction in the presence of a strong base to form a primary alcohol and a carboxylic acid.[7] This is particularly favored by high concentrations of strong bases.
-
Solution: Consider using a milder base or carefully optimizing the concentration of the strong base.[7] Slow, dropwise addition of the base to the reaction mixture can help to avoid localized high concentrations that promote the Cannizzaro reaction.[1]
3. Michael Addition:
-
Cause: The enolate of the ketone can act as a Michael donor and add to the α,β-unsaturated ketone product (the Michael acceptor), leading to the formation of a 1,5-dicarbonyl compound.[7]
-
Solution: To minimize Michael addition, it is often beneficial to use a stoichiometric amount of the aldehyde or a slight excess of the ketone.[7]
Diagram 1: Troubleshooting Workflow for Side Product Formation
Caption: Workflow to minimize common side reactions.
Issue 3: Reaction Mixture Darkens and Forms Tar
Question: My reaction mixture has turned very dark, and I am struggling to isolate any solid product. What is causing this, and how can I prevent it?
Answer: A dark coloration or the formation of tar-like substances often indicates polymerization or decomposition of the starting materials or the product.[7]
-
Cause: This is typically a result of overly harsh reaction conditions, such as excessively high temperatures or a very high concentration of a strong base.[7] Aldehydes, in particular, can be susceptible to polymerization under these conditions.
-
Solution:
-
Moderate the Temperature: If you are heating the reaction, try running it at a lower temperature for a longer period.
-
Control Base Concentration: Use the minimum effective concentration of the base. As mentioned previously, slow addition of the base is also recommended.
-
Inert Atmosphere: For particularly sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Claisen-Schmidt condensation?
A1: The Claisen-Schmidt condensation is a type of crossed aldol condensation.[8][9] The reaction proceeds in several steps:
-
Enolate Formation: A base abstracts an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion.[9][10]
-
Nucleophilic Attack: The enolate ion then acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde to form an alkoxide intermediate.[9]
-
Protonation: The alkoxide is protonated, typically by the solvent, to yield a β-hydroxy ketone (an aldol addition product).[8]
-
Dehydration: This β-hydroxy ketone readily undergoes base-catalyzed dehydration to form the final α,β-unsaturated ketone, which is often a stable, conjugated system.[8][11]
Diagram 2: Generalized Mechanism of the Claisen-Schmidt Condensation
Caption: Key steps in the Claisen-Schmidt condensation.
Q2: Are there alternative catalysts to strong bases for this reaction, especially for sensitive substrates?
A2: Yes, a variety of alternative catalytic systems have been developed to address the limitations of strong bases, including issues with side reactions and catalyst separation. These include:
-
Solid Acid and Base Catalysts: Heterogeneous catalysts like mixed metal oxides and hydrotalcites have been employed.[12][13][14] These offer advantages such as easier separation from the reaction mixture and potential for reuse.[12]
-
Micellar Catalysis: Performing the reaction in micellar media, using surfactants like CTAB or Tween 80, has been shown to be effective for a wide range of substrates, including those with steric hindrance, and can improve yields and product purity.[15]
-
Solvent-Free Conditions: Grinding the reactants with a solid catalyst, such as solid NaOH, can lead to high yields in short reaction times and is considered a greener alternative.[16][17]
Q3: How can I effectively purify the crude product from a Claisen-Schmidt condensation?
A3: Purification is often necessary to isolate the desired α,β-unsaturated ketone from unreacted starting materials and byproducts.[1]
-
Recrystallization: This is the most common method for purifying solid products. The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble, and then allowed to cool slowly, causing the pure product to crystallize out.[1][18] Common solvents for recrystallization of chalcones include ethanol and ethyl acetate.[11][18]
-
Column Chromatography: If recrystallization is ineffective, or if the product is an oil, silica gel column chromatography is a powerful technique for separating compounds based on their polarity.
Experimental Protocols
Protocol 1: General Procedure for Claisen-Schmidt Condensation with a Sterically Hindered Aldehyde
This protocol provides a starting point for optimization.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the enolizable ketone (1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMSO or THF).
-
Base Addition: Cool the mixture in an ice bath and slowly add a strong base (e.g., NaH, 1.1 equivalents) portion-wise under an inert atmosphere. Allow the mixture to stir for 30 minutes to ensure complete enolate formation.
-
Aldehyde Addition: Dissolve the sterically hindered aromatic aldehyde (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.
-
Workup: Quench the reaction by carefully adding it to a beaker of ice-cold water. If a precipitate forms, collect it by vacuum filtration.[1] If the product is soluble, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the collected solid or the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.[1]
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the crude solid product to a clean Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., 95% ethanol).
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[18]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining impurities.[11]
-
Drying: Dry the crystals in a desiccator or a vacuum oven to obtain the final product.
References
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]
-
Gîjiu, C. A., et al. (2022). New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation. Molecules, 27(23), 8391. [Link]
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]
-
Reddit. (2020). Thank you all for your suggestions regarding my failing Claisen condensation. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Claisen-Schmidt-Condensation.pdf. Retrieved from [Link]
-
ResearchGate. (n.d.). Various types of catalysts used in Claisen‐Schmidt condensation reactions. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. Retrieved from [Link]
-
SciSpace. (n.d.). synthesis of biologically active chalcon analogues via claisen-schmidt condensation in solvent-free. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]
-
RSC Publishing. (n.d.). Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step. Retrieved from [Link]
-
SemOpenAlex. (2007). Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. Retrieved from [Link]
-
ResearchGate. (2025). Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. Retrieved from [Link]
-
ACS Publications. (2025). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
-
PMC. (n.d.). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones. Retrieved from [Link]
-
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]
-
Sciencemadness.org. (2012). problem in claisen condensation reaction. Retrieved from [Link]
-
Semantic Scholar. (2007). Simple and effective protocol for claisen-schmidt condensation of hindered cyclic ketones with aromatic aldehydes. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. metaphactory [semopenalex.org]
- 5. researchgate.net [researchgate.net]
- 6. sciencemadness.org [sciencemadness.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. praxilabs.com [praxilabs.com]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. byjus.com [byjus.com]
- 11. Claisen-Schmidt Condensation [cs.gordon.edu]
- 12. New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Claisen-Schmidt Condensation [cs.gordon.edu]
Purification of 3-(2,4,5-Trimethylphenyl)prop-2-enal: recrystallization vs flash chromatography
[1][2]
Case ID: PUR-TMS-CIN-001
Molecule Class: Electron-rich
Part 1: Method Selection (Decision Matrix)
Before initiating purification, analyze your crude material.[2] This molecule is sensitive; thermal stress promotes polymerization, while air exposure promotes oxidation.[3]
Comparative Analysis: Recrystallization vs. Flash Chromatography[1]
| Feature | Recrystallization | Flash Chromatography |
| Primary Use Case | Final polishing of material >85% purity.[1][2][3] | Separation of complex mixtures (crude <80% purity).[2] |
| Scalability | Excellent (Linear scaling).[1][2][3] | Moderate (Solvent/Silica intensive).[2] |
| Yield | Lower (Mother liquor losses).[1][2][3] | Higher (Recoverable mixed fractions).[2] |
| Thermal Stress | Moderate (Requires heating to dissolve).[1][2][4] | Low (Room temperature operation).[5][6] |
| Specific Risk | "Oiling Out": The compound melts before dissolving if solvent choice is poor.[5] | Decomposition: Silica acidity can degrade acetals or sensitive aldehydes over time.[1] |
| Time Efficiency | Slow (Requires cooling/drying time).[1][2][3] | Fast (Immediate separation).[2][3] |
Recommendation:
-
Use Flash Chromatography if the crude contains significant unreacted aldehyde or tarry polymeric byproducts.
-
Use Recrystallization if the crude is a solid with minor impurities and you have seed crystals available.
Part 2: Detailed Protocols
Protocol A: Flash Column Chromatography (Primary Purification)
Best for removing unreacted starting materials and non-polar impurities.[1][2][3]
System Parameters:
-
Stationary Phase: Silica Gel 60 (230–400 mesh).[1][2][3] Note: Neutralize silica with 1% Et3N if the aldehyde proves acid-sensitive, though typically unnecessary for cinnamaldehydes.[1][2][3]
-
Detection: UV @ 254 nm (Conjugated system absorbs strongly) and TLC stain (2,4-DNP for aldehydes).[1]
Step-by-Step Workflow:
-
TLC Method Development:
-
Column Packing:
-
Loading:
-
Elution Gradient:
-
Fraction Analysis:
-
Combine pure fractions. Evaporate solvent <40°C to prevent thermal polymerization.
-
Protocol B: Recrystallization (Final Polish)
Best for obtaining X-ray quality crystals and removing trace isomers.[1][2][3]
Solvent Systems:
-
System 1 (Preferred): Ethanol / Water (95:5 to 80:20).[1][2][3]
-
System 2 (Alternative): Hexanes / Ethyl Acetate (if the compound is very soluble in alcohols).[2]
Troubleshooting "Oiling Out": Substituted cinnamaldehydes often melt into an oil in hot solvent rather than dissolving, forming a biphasic mixture that refuses to crystallize upon cooling.
Step-by-Step Workflow:
-
Dissolution:
-
Place crude solid in an Erlenmeyer flask.
-
Add hot Ethanol dropwise while heating on a steam bath.
-
Critical: Stop adding solvent the moment the solid dissolves.[8]
-
-
Clarification (Optional):
-
If the solution is dark, add activated charcoal (1% w/w), boil for 2 mins, and filter hot through Celite.
-
-
Nucleation:
-
Crystallization:
-
Allow to cool to room temperature slowly (wrap flask in foil/towel).
-
If oil droplets form: Vigorously scratch the inner glass surface with a glass rod. This mechanical agitation creates micro-abrasions that serve as nucleation sites.
-
Once room temp, move to an ice bath (0°C) for 1 hour.[1]
-
-
Isolation:
Part 3: Troubleshooting & Logic Maps
Workflow Visualization
The following diagram illustrates the decision logic and troubleshooting pathways for purifying this specific aldehyde.
Caption: Decision tree for purification based on the physical state of the crude material.
FAQ: Common Issues
Q1: My product turned into a white solid after sitting on the bench. What happened? A: You likely observed oxidation .[1] Cinnamaldehyde derivatives oxidize in air to form the corresponding cinnamic acid (3-(2,4,5-trimethylphenyl)acrylic acid).[1][2][3]
-
Verification: Check solubility. The acid is soluble in aqueous NaHCO₃; the aldehyde is not.
-
Prevention: Store the purified aldehyde under nitrogen/argon at 4°C.
Q2: The NMR shows a small doublet peak near 6.0 ppm and 9.5 ppm. Is this an impurity? A: This is likely the cis-isomer or unreacted starting material.[1]
-
The trans (E) isomer is thermodynamically favored and typically has a coupling constant (
) of ~16 Hz for the alkene protons. -
The cis (Z) isomer has a smaller
(~10-12 Hz).[1][2] Recrystallization effectively removes the cis isomer as it does not pack well in the crystal lattice.
Q3: Can I use distillation? A: Not recommended. While cinnamaldehyde can be distilled, the trimethyl substitution increases the boiling point significantly. High temperatures required for distillation (even under high vacuum) often lead to polymerization or decomposition of this electron-rich system.[1][2] Flash chromatography is safer.
References
-
ChemicalBook. (2025).[2] 3-(2,4,5-Trimethylphenyl)-2-methyl-1-propene and related derivatives.[1][2][3][9] Retrieved from [1][2]
-
PubChem. (2025). 3-(4-Methylphenyl)prop-2-enal Compound Summary. (Analogous substructure data). Retrieved from [1][2]
-
Cooperative Organic Chemistry. (n.d.).[2] Purification by Recrystallization: Troubleshooting Oiling Out. Michigan State University. Retrieved from [1][2]
-
Phenomenex. (2025).[2][10] Mobile Phase Optimization for Aromatic Aldehydes. Retrieved from
-
MDPI. (2025). Synthesis and Characterization of Methyl-substituted Chalcones and Cinnamaldehydes. Molbank. Retrieved from [1][2]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-(2,4,5-Trimethylphenyl)prop-2-enal before handling.
Sources
- 1. Ethanone, 1-(2,4,5-trimethylphenyl)- [webbook.nist.gov]
- 2. (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one [mdpi.com]
- 3. Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines [mdpi.com]
- 4. (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one [mdpi.com]
- 5. athabascau.ca [athabascau.ca]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. tips.sums.ac.ir [tips.sums.ac.ir]
- 8. m.youtube.com [m.youtube.com]
- 9. 951893-27-9 CAS MSDS (3-(2,4,5-TRIMETHYLPHENYL)-2-METHYL-1-PROPENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solving Solubility Challenges of Trimethylphenyl Chalcones in Cell Culture Media
Welcome to the technical support guide for researchers working with trimethylphenyl chalcones. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of these hydrophobic compounds in aqueous cell culture environments. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when working with trimethylphenyl chalcones.
Q1: Why does my trimethylphenyl chalcone powder not dissolve directly in my cell culture medium?
Answer: Trimethylphenyl chalcones, like most chalconoids, are structurally characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1][2] This structure results in a molecule that is highly hydrophobic (water-repelling) and poorly soluble in aqueous solutions like cell culture media.[3] Direct addition of the powder to your media will almost certainly result in non-dissolved particulate matter, making it impossible to achieve an accurate and effective concentration for your experiments.
Q2: What is the recommended solvent for creating a stock solution?
Answer: The most common and recommended solvent for creating high-concentration stock solutions of hydrophobic compounds like trimethylphenyl chalcones is Dimethyl Sulfoxide (DMSO) .[4][5] DMSO is a powerful, aprotic organic solvent that can dissolve a wide range of non-polar compounds.[6] Aseptically prepared, anhydrous DMSO should be used to create a concentrated stock solution (e.g., 10-50 mM) that can be stored in aliquots at -20°C or -80°C.[7][8]
Q3: What is the maximum concentration of DMSO that my cells can tolerate?
Answer: This is a critical consideration, as DMSO itself can be toxic to cells and induce cellular changes, such as inhibiting proliferation or inducing differentiation.[4][9]
-
General Guideline: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% (v/v) without significant cytotoxicity.[9][10] A concentration of 0.1% is often considered safe for most cells , including sensitive primary cultures.[10][11]
-
Cell Line Dependency: The tolerance to DMSO is highly dependent on the specific cell line being used.[6][9] Some robust cell lines may tolerate up to 1%, while others, like hematopoietic or embryonic stem cells, can be particularly sensitive.[6][10]
-
Verification Required: It is imperative to perform a dose-response experiment with DMSO alone on your specific cell line to determine the highest non-toxic concentration. This establishes a baseline for your subsequent experiments with the chalcone.[12]
Q4: What is a "vehicle control," and why is it essential for my experiment?
Answer: A vehicle control is a crucial component of any well-designed in vitro experiment. It consists of treating a set of cells with the same final concentration of the solvent (the "vehicle," e.g., 0.1% DMSO) used to deliver your compound, but without the compound itself. This allows you to distinguish between the biological effects of your trimethylphenyl chalcone and any potential effects caused by the solvent.[5] Without a proper vehicle control, you cannot confidently attribute your observations solely to the activity of the chalcone.
Troubleshooting Guide: Compound Precipitation
Precipitation is the most common solubility-related issue. It can occur immediately upon dilution or develop over time during incubation. The troubleshooting approach depends on when the precipitation is observed.
Issue 1: Immediate Precipitation Upon Dilution ("Crashing Out")
You've prepared a clear stock solution in DMSO, but the moment you add it to your cell culture medium, a cloudy precipitate or visible particles form.
-
Primary Cause: "Solvent Shock" & Exceeding Aqueous Solubility. This phenomenon occurs when a compound dissolved in a concentrated organic solvent is rapidly diluted into an aqueous solution where its solubility is much lower.[7][13] The sudden change in solvent polarity causes the compound to "crash out" of the solution. This is exacerbated if the final concentration exceeds the compound's maximum solubility limit in the media.
-
Solutions & Protocols:
-
Determine the Maximum Soluble Concentration: Before conducting your experiment, you must determine the solubility limit of your specific trimethylphenyl chalcone in your specific cell culture medium.[7] See Protocol 2 for a detailed methodology.
-
Optimize Your Dilution Technique: Avoid adding the highly concentrated stock directly into your final large volume of media. A stepwise dilution method is highly recommended to mitigate solvent shock.[13][14] Pre-warming the media to 37°C can also help improve solubility.[7][15] See Protocol 3 for the recommended procedure.
-
Lower the Stock Concentration: If precipitation persists even with optimized dilution, consider preparing a less concentrated DMSO stock solution (e.g., 1 mM instead of 10 mM).[16] This requires adding a larger volume to the media, but the dilution of DMSO is more gradual. Ensure the final DMSO concentration remains within the non-toxic limit for your cells.
-
Issue 2: Delayed Precipitation (Occurring After Hours or Days in Culture)
The initial working solution appears clear, but after a period of incubation (e.g., 24-72 hours), you observe crystal formation or cloudiness in your culture plates.
-
Potential Causes & Solutions:
-
Temperature Fluctuations: Repeatedly removing culture vessels from the stable 37°C incubator environment can cause temperature cycling, which may decrease the compound's solubility over time.[13][17]
-
Solution: Minimize the time that plates are outside the incubator. If possible, perform microscopy and other manipulations using a heated stage. Avoid repeated freeze-thaw cycles of stock solutions.[17]
-
-
Interaction with Media Components: Hydrophobic compounds can bind to proteins present in fetal bovine serum (FBS), potentially leading to the formation of insoluble complexes.[7][18][19]
-
Solution: Test the compound's solubility in media with a reduced serum concentration (e.g., 2% instead of 10%) or in a serum-free medium, if your cell line can tolerate it.[7] This can help determine if serum proteins are contributing to the precipitation.
-
-
Media Evaporation: Over long-term experiments, the evaporation of water from the culture medium can increase the concentration of all components, including your chalcone, pushing it beyond its solubility limit.[7][13]
-
Solution: Ensure the incubator has proper humidification. For long-term cultures, consider using culture plates with low-evaporation lids or sealing the plates with gas-permeable membranes.[13]
-
-
Changes in pH: Cellular metabolism can lead to a decrease in the pH of the culture medium over time.[7] The solubility of some compounds can be pH-sensitive, and a shift in pH could cause them to precipitate.
-
Solution: Monitor the pH of your culture medium during the experiment. If significant changes are observed, consider using a medium with a more robust buffering system, such as one containing HEPES.[20]
-
-
Advanced Solubilization Strategies
For particularly challenging trimethylphenyl chalcones that resist standard methods, advanced formulation strategies may be necessary.
-
Complexation with Cyclodextrins: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21][22] They can encapsulate hydrophobic molecules like chalcones, forming an "inclusion complex" that is water-soluble.[23][24] Methyl-β-cyclodextrin is commonly used for this purpose and can significantly enhance the solubility and bioavailability of chalcones in cell culture.[23][25]
-
Nanoparticle Formulations: Encapsulating the chalcone into polymeric nanoparticles is another effective strategy to improve solubility and delivery.[26][27] Methods like nanoprecipitation or solvent evaporation can be used to create drug-loaded nanoparticles that can be suspended in aqueous media, facilitating cellular uptake.[26][28]
Data & Protocols
Table 1: Common Solvents for Hydrophobic Compounds
| Solvent | Recommended Stock Conc. | Max. Final Conc. in Media (Typical) | Key Remarks |
| DMSO | 10-50 mM | < 0.5% (0.1% recommended) | Gold standard but requires vehicle control. Can inhibit cell growth at higher concentrations.[4][9][10] |
| Ethanol | 1-10 mM | < 0.5% | Less effective at dissolving highly hydrophobic compounds. Can also be toxic to cells.[11] |
| DMF | 1-10 mM | < 0.1% | Can be more toxic than DMSO. Use with caution and thorough toxicity testing.[11] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Calculate: Determine the mass of the trimethylphenyl chalcone powder needed to achieve the desired concentration and volume (e.g., for 1 ml of a 10 mM stock). Use an accurate balance.[29][30]
-
Weigh & Transfer: Aseptically weigh the powder and transfer it to a sterile microcentrifuge or glass vial.
-
Dissolve: Add the calculated volume of sterile, anhydrous DMSO.
-
Mix: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can assist dissolution if necessary.[10][15]
-
Inspect: Visually inspect the solution to ensure no particulates are present. The solution should be perfectly clear.[7]
-
Aliquot & Store: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[8][13]
Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media
-
Prepare Medium: Dispense your specific cell culture medium (including serum and other supplements) into several sterile tubes. Pre-warm to 37°C.
-
Serial Dilutions: Prepare a series of dilutions of your chalcone stock solution directly into the media. For example, create final concentrations of 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.
-
Incubate: Incubate the tubes under standard culture conditions (37°C, 5% CO₂) for a period relevant to your experiment (e.g., 2-4 hours).
-
Observe: After incubation, carefully inspect each tube visually against a dark background for any signs of precipitation, cloudiness, or crystal formation. A spectrophotometer reading at a high wavelength (e.g., 600 nm) can also be used to detect light scattering from precipitates.
Protocol 3: Preparing the Final Working Solution (Stepwise Dilution Method) This protocol describes preparing a 10 µM final solution from a 10 mM DMSO stock as an example.
-
Thaw & Pre-warm: Thaw a single aliquot of your 10 mM chalcone stock solution at room temperature. Pre-warm your cell culture medium to 37°C.[13]
-
Prepare Intermediate Dilution: First, create a 100-fold intermediate dilution. Add 2 µL of the 10 mM stock solution to 198 µL of the pre-warmed medium in a sterile tube. Mix gently by pipetting up and down. This creates a 100 µM solution.
-
Prepare Final Dilution: Add the required volume of the 100 µM intermediate solution to your final volume of pre-warmed medium. For example, to make 1 mL of a 10 µM solution, add 100 µL of the 100 µM intermediate solution to 900 µL of medium.
-
Mix & Use: Gently swirl or pipette to mix. Add this final working solution to your cells immediately. This gradual dilution process minimizes solvent shock and reduces the likelihood of precipitation.[7][13]
Analytical Verification
For rigorous studies, especially in drug development, it is best practice to analytically verify the final concentration of the dissolved compound in the cell culture medium. Techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) can precisely quantify the compound, ensuring that the effective concentration is known and stable over the course of the experiment.[20][31][32]
Visual Workflows and Diagrams
Caption: Workflow for preparing chalcone solutions.
Caption: Troubleshooting flowchart for precipitation issues.
References
-
Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Eppendorf. Retrieved from [Link]
-
Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. Retrieved from [Link]
- Khorrami, S., Zarrabi, A., Khoshfetrat, A. B., & Bordbar, A. (2018). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Iranian Journal of Pharmaceutical Research, 17(Suppl), 133-141.
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LifeTein. (2023). DMSO usage in cell culture. LifeTein. Retrieved from [Link]
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Various Authors. (2015). Until what percentage does DMSO remain not toxic to cells? ResearchGate. Retrieved from [Link]
- Sprando, R. L., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2818-2823.
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Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Retrieved from [Link]
- Truong, D., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56211.
- Singh, S., & Lillard, J. W. (2023). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. World Scientific.
- Gîlcă, M., et al. (2024). New Derivatives of Chalcones, Chromens and Stilbenoids, Complexed with Methyl-β-Cyclodextrin, Show Antioxidant Properties and Antibacterial Synergism with Antibiotics. Preprints.org.
- Singh, S., & Lillard, J. W. (2023). Nanoparticles Methods for Hydrophobic Drugs-A Novel Approach.
- Fischer, F. C., et al. (2017). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Environmental Science & Technology, 51(17), 10105-10114.
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Various Authors. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..? ResearchGate. Retrieved from [Link]
-
Various Authors. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit. Retrieved from [Link]
- Ke, W., et al. (2017). Determining drug release rates of hydrophobic compounds from nanocarriers. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2102), 20160216.
-
Shimadzu Scientific Instruments. (2021). Advancing Cell Culture Media Analysis and Monitoring with LC-MS/MS. YouTube. Retrieved from [Link]
-
Various Authors. (2015). How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. Retrieved from [Link]
- Kumar, R. (2010). Nanoparticle Formulation for Hydrophilic & Hydrophobic Drugs. International Journal of Research in Pharmaceutical Sciences, 1(2).
- Li, Y., et al. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. Pharmaceutics, 12(8), 734.
- Casablancas, A., et al. (2013). A statistical approach to improve compound screening in cell culture media. Biotechnology Progress, 29(5), 1295-1304.
- Parbeen, S., & Mahar, R. (2024). Cyclodextrin in drug delivery: Exploring scaffolds, properties, and cutting-edge applications. International Journal of Pharmaceutics, 662, 124485.
- Pinheiro, M., et al. (2022). 2-Hydroxychalcone−β-Cyclodextrin Conjugate with pH-Modulated Photoresponsive Binding Properties. The Journal of Organic Chemistry, 87(21), 14197-14207.
- Iacob, A. A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
- Iacob, A. A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 629.
-
Various Authors. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Retrieved from [Link]
- Heffeter, P., et al. (2022). aqueous stability and interactions of organoruthenium compounds with serum proteins, cell culture medium, and human serum. Metallomics, 14(8), mfac049.
-
Various Authors. (2016). Checking solution for hydrophobic components? Reddit. Retrieved from [Link]
-
Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Bitesize Bio. Retrieved from [Link]
-
Southern Illinois University. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. SIU. Retrieved from [Link]
-
Various Authors. (n.d.). The solubility and stability of heterocyclic chalcones compared with trans-chalcone. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Chemistry LibreTexts. Retrieved from [Link]
-
Wikipedia. (n.d.). Chalcone. Wikipedia. Retrieved from [Link]
- Aksöz, B., & Ertan, R. (2013). Chemical and Structural Properties of Chalcones I. FABAD Journal of Pharmaceutical Sciences, 38(4), 223-238.
-
Various Authors. (2013). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chalcone. PubChem. Retrieved from [Link]
- Reddy, C. S., et al. (2021). Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. Chemistry, 3(2), 528-559.
- Henriksen, P. A., et al. (2009). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Toxicology, 23(7), 1-10.
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Technical Support Center: Removal of Unreacted 2,4,5-Trimethylbenzaldehyde
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the removal of unreacted 2,4,5-trimethylbenzaldehyde from reaction mixtures. Here, we address common challenges and provide detailed protocols and troubleshooting advice for various purification techniques. Our focus is on providing practical, field-proven insights to ensure the integrity and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: I have a significant amount of unreacted 2,4,5-trimethylbenzaldehyde in my reaction mixture. What is the most straightforward method to remove it?
A1: For a simple and effective removal of aromatic aldehydes like 2,4,5-trimethylbenzaldehyde, the formation of a bisulfite adduct followed by aqueous extraction is often the most straightforward method.[1][2][3] This technique relies on the selective reaction of the aldehyde with sodium bisulfite to form a water-soluble salt, which can then be easily separated from your non-polar organic product.[2][3]
Q2: My product is sensitive to aqueous and basic conditions. Are there alternative methods to the bisulfite extraction?
A2: Absolutely. If your compound is sensitive to the conditions of bisulfite adduct formation and its reversal, you can consider column chromatography, the use of scavenger resins, or vacuum distillation. The choice of method will depend on the scale of your reaction, the nature of your desired product, and the available equipment.
Q3: I tried removing the aldehyde using a standard silica gel column, but I'm getting poor separation and my yields are low. What could be the issue?
A3: Aldehydes can sometimes be problematic on standard silica gel.[4] The acidic nature of silica can lead to the formation of acetals if an alcohol is present in your eluent, causing streaking and difficult separation.[4] Additionally, aldehydes can be sensitive to both acidic and basic conditions, which might be present on the stationary phase.[4] Consider using a deactivated silica or switching to an alternative stationary phase like alumina.[5]
Q4: What are scavenger resins and how do they work for aldehyde removal?
A4: Scavenger resins are functionalized polymers designed to react with and "scavenge" specific types of molecules from a solution.[6][7] For aldehydes, resins functionalized with primary amines or hydrazines are commonly used.[6][7][8][9] The aldehyde reacts with the functional group on the resin to form an imine or hydrazone, effectively immobilizing it on the solid support.[6][7] The resin can then be filtered off, leaving your purified product in solution.
Troubleshooting and Methodology Guides
Method 1: Bisulfite Adduct Formation and Extraction
This is a classical and highly effective method for the selective removal of aldehydes. The reaction is reversible, allowing for the potential recovery of the aldehyde if needed.[2][3]
Causality of Experimental Choices: The key to this method is the nucleophilic addition of the bisulfite ion to the carbonyl carbon of the aldehyde. This forms an α-hydroxysulfonate salt (the bisulfite adduct), which is ionic and therefore highly soluble in water. This dramatic change in polarity allows for its selective extraction into an aqueous phase, leaving the desired non-aldehyde organic compounds in the organic phase. A water-miscible co-solvent like methanol is often used initially to ensure the aldehyde and the aqueous bisulfite can come into contact and react efficiently.[1][3]
Experimental Protocol:
-
Dissolution: Dissolve your crude reaction mixture in a minimal amount of a water-miscible organic solvent such as methanol or THF.[2]
-
Adduct Formation: To this solution, add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Use a significant excess of the bisulfite solution.
-
Agitation: Stir the biphasic mixture vigorously for at least 30 minutes at room temperature. The reaction time may need to be extended for sterically hindered aldehydes.
-
Extraction: Transfer the mixture to a separatory funnel. Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and water to dilute the mixture. Shake the funnel vigorously and then allow the layers to separate.
-
Separation: The aqueous layer, containing the bisulfite adduct of 2,4,5-trimethylbenzaldehyde, is separated. The organic layer contains your purified product.
-
Washing: Wash the organic layer with brine to remove any residual water-soluble components.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.
Troubleshooting Guide: Bisulfite Method
-
Problem: Low efficiency of aldehyde removal.
-
Possible Cause: Insufficient reaction time or inadequate mixing.
-
Solution: Increase the stirring time and ensure vigorous agitation to maximize the interfacial area between the organic and aqueous phases.
-
-
Problem: A solid precipitates at the interface of the two layers.
-
Possible Cause: The bisulfite adduct of 2,4,5-trimethylbenzaldehyde may have limited solubility in the aqueous phase, especially at high concentrations.
-
Solution: Add more water to dissolve the precipitate. If it persists, it may be necessary to filter the entire mixture through a pad of Celite before separating the layers.[2]
-
-
Problem: The desired product is also being extracted into the aqueous layer.
-
Possible Cause: Your product may have some water solubility or is reacting with the bisulfite.
-
Solution: This method is best suited for non-polar, non-aldehyde products. If your product has significant polarity, consider one of the alternative methods below.
-
Diagram of Bisulfite Extraction Workflow
Caption: Workflow for Aldehyde Removal via Bisulfite Extraction.
Method 2: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase. For 2,4,5-trimethylbenzaldehyde, careful selection of the stationary and mobile phases is crucial for successful purification.
Causality of Experimental Choices: The principle of column chromatography relies on the partitioning of a compound between a solid stationary phase (e.g., silica gel or alumina) and a liquid mobile phase (the eluent). Compounds with higher polarity will interact more strongly with a polar stationary phase and thus elute more slowly. By gradually increasing the polarity of the mobile phase, compounds can be eluted sequentially based on their polarity.
Experimental Protocol:
-
Stationary Phase Selection: For 2,4,5-trimethylbenzaldehyde, which is a relatively non-polar compound, silica gel is a common choice. However, to avoid potential acetal formation if using an alcohol in the eluent, alumina (neutral or basic) can be a good alternative.[5]
-
Mobile Phase Selection: A non-polar solvent system is a good starting point. A mixture of hexanes and ethyl acetate is commonly used. Start with a low polarity mixture (e.g., 98:2 hexanes:ethyl acetate) and gradually increase the proportion of the more polar solvent. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, least polar eluent. Ensure the packing is uniform to avoid channeling.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a slightly more polar solvent and load it carefully onto the top of the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions. Gradually increase the polarity of the eluent as needed to elute your product. Monitor the fractions by TLC to identify which ones contain your purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Guide: Column Chromatography
-
Problem: Tailing of the aldehyde peak.
-
Problem: The aldehyde is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of your eluent (e.g., increase the percentage of ethyl acetate in hexanes).
-
-
Problem: Co-elution of the aldehyde with the desired product.
-
Possible Cause: The polarity of the aldehyde and your product are too similar for effective separation with the chosen solvent system.
-
Solution: Try a different solvent system. Sometimes, using a solvent with a different type of polarity (e.g., dichloromethane instead of ethyl acetate) can improve separation. If this fails, another purification method may be more suitable.
-
Diagram of Column Chromatography Decision Process
Caption: Decision Process for Column Chromatography of Aldehydes.
Method 3: Scavenger Resins
Scavenger resins offer a convenient and efficient way to remove excess reagents or byproducts without the need for liquid-liquid extraction or chromatography.
Causality of Experimental Choices: This method leverages the covalent capture of the aldehyde. Amine- or hydrazine-functionalized resins react with the aldehyde to form a stable imine or hydrazone, respectively, which is attached to the solid polymer support.[6][7][8][9] Because the unwanted aldehyde is now part of a solid, it can be easily removed by simple filtration. The reaction is often irreversible under neutral conditions, ensuring complete removal of the aldehyde.
Experimental Protocol:
-
Resin Selection: Choose a scavenger resin with a functional group that reacts with aldehydes, such as an amino or hydrazine group. Commercially available options include aminomethylated polystyrene and hydrazinylmethyl polystyrene resins.
-
Reaction: Add the scavenger resin to the reaction mixture containing the unreacted 2,4,5-trimethylbenzaldehyde. The amount of resin to be added should be in excess relative to the amount of aldehyde to be removed.
-
Agitation: Stir the mixture at room temperature. The reaction time will depend on the specific resin and the concentration of the aldehyde, but it is typically a few hours. Monitor the disappearance of the aldehyde by TLC or another suitable analytical technique.
-
Filtration: Once the reaction is complete, filter the mixture to remove the resin.
-
Washing: Wash the resin with a suitable solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Troubleshooting Guide: Scavenger Resins
-
Problem: Incomplete removal of the aldehyde.
-
Possible Cause: Insufficient amount of resin or too short of a reaction time.
-
Solution: Add more resin and/or increase the reaction time. Gentle heating may also accelerate the reaction, but check the stability of your product at elevated temperatures.
-
-
Problem: The desired product is adsorbed onto the resin.
-
Possible Cause: Non-specific binding of your product to the polymer backbone of the resin.
-
Solution: After filtering the resin, wash it thoroughly with a solvent in which your product is highly soluble.
-
Regeneration of Scavenger Resins:
Some scavenger resins can be regenerated and reused. For imine- or hydrazone-linked aldehydes, treatment with an acidic aqueous solution can hydrolyze the bond, releasing the aldehyde and regenerating the amine or hydrazine functionality on the resin.[10] The specific regeneration protocol will depend on the type of resin used and should be obtained from the supplier.
Method 4: Vacuum Distillation
If 2,4,5-trimethylbenzaldehyde is the most volatile component of your reaction mixture besides the solvent, vacuum distillation can be an effective purification method.
Causality of Experimental Choices: Distillation separates liquids based on differences in their boiling points. By reducing the pressure, the boiling points of all components are lowered. This is particularly useful for high-boiling or heat-sensitive compounds, as it allows for distillation at a lower temperature, minimizing the risk of thermal decomposition.
Experimental Protocol:
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and that the joints are well-sealed with appropriate vacuum grease.
-
Distillation: Place the crude reaction mixture in the distillation flask with a stir bar. Begin stirring and slowly apply the vacuum. Once the desired pressure is reached, gradually heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions that distill at the expected boiling point of 2,4,5-trimethylbenzaldehyde at the applied pressure. A pressure-temperature nomograph can be used to estimate the boiling point at reduced pressure.[11][12][13][14]
-
Monitoring: Monitor the temperature of the vapor and the appearance of the distillate to determine the different fractions.
Troubleshooting Guide: Vacuum Distillation
-
Problem: The mixture is bumping violently.
-
Possible Cause: Uneven boiling.
-
Solution: Ensure smooth and vigorous stirring. A capillary bubbler can also be used to introduce a fine stream of air or nitrogen to promote even boiling.
-
-
Problem: The vacuum is not holding steady.
-
Possible Cause: Leaks in the system.
-
Solution: Check all joints and connections for leaks. Re-grease joints if necessary.
-
-
Problem: The product is decomposing during distillation.
-
Possible Cause: The temperature is still too high.
-
Solution: Use a better vacuum pump to achieve a lower pressure, which will further reduce the boiling point.
-
Comparative Summary of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best For... |
| Bisulfite Extraction | Reversible chemical reaction to form a water-soluble salt.[1][2][3] | High selectivity for aldehydes, cost-effective, scalable.[1][3] | Requires aqueous conditions, may not be suitable for base-sensitive compounds, can be difficult to reverse for sterically hindered aldehydes. | Removing aldehydes from non-polar, water-insoluble products. |
| Column Chromatography | Differential adsorption on a solid stationary phase. | Versatile, can separate compounds with similar polarities. | Can be time-consuming and solvent-intensive, potential for sample decomposition on the stationary phase.[4] | Complex mixtures where the polarity of the aldehyde and product are sufficiently different. |
| Scavenger Resins | Covalent capture of the aldehyde onto a solid support.[6][7] | High selectivity, simple filtration work-up, no need for extraction or chromatography. | Resins can be expensive, may require optimization of reaction time. | Quick and efficient removal of aldehydes from a variety of reaction mixtures. |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Good for large-scale purification, avoids high temperatures. | Requires specialized glassware, only effective if there is a significant difference in boiling points between the aldehyde and the product. | Removing a volatile aldehyde from a non-volatile product. |
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What is the best solvent for purifying aldehyde in a column chromatography?. ResearchGate. [Link]
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Amine-functionalized porous silicas as adsorbents for aldehyde abatement. PubMed. [Link]
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Workup: Aldehydes. University of Rochester Department of Chemistry. [Link]
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Amine-Functionalized Porous Silicas as Adsorbents for Aldehyde Abatement. ResearchGate. [Link]
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Purifying aldehydes?. Reddit. [Link]
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Amine-functionalized porous silicas as adsorbents for aldehyde abatement. National Library of Medicine. [Link]
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Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. [Link]
-
New scavenger resin for the reversible linking and monoprotection of functionalized aromatic aldehydes. PubMed. [Link]
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Poly(acryloyl hydrazide), a versatile scaffold for the preparation of functional polymers: synthesis and post-polymerisation modification. Royal Society of Chemistry. [Link]
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Organic Scavenger. Samyang Corp. [Link]
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Production of a low-cost scavenger resin to capture aldehydes and ketones in solutions. ResearchGate. [Link]
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Pressure-Temperature Nomograph for Vacuum Distillations. University of Missouri-St. Louis. [Link]
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Isolation and purification of plant secondary metabolites using column-chromatographic technique. Semantic Scholar. [Link]
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Purification of Organic Solvents. Column Chromatography. [Link]
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Purification of Organic Compounds by Flash Column Chromatography. Journal of Visualized Experiments. [Link]
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Benzaldehyde, 2,4,5-trimethyl-. NIST WebBook. [Link]
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Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. Royal Society of Chemistry. [Link]
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Simple and efficient strategy to synthesize PEG-aldehyde derivatives for hydrazone orthogonal chemistry. IRIS . [Link]
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Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. ResearchGate. [Link]
-
Aminated mesoporous silica nanoparticles for the removal of low-concentration malodorous aldehyde gases. Royal Society of Chemistry. [Link]
-
COMPUTERIZED NOMOGRAPH for vacuum distillation. YouTube. [Link]
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Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis. PMC. [Link]
-
Development of Amino-Functionalized Silica by Co-condensation and Alkylation for Direct Air Capture. PMC. [Link]
-
2,4,5-trimethylbenzaldehyde (C10H12O). PubChemLite. [Link]
-
Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. PMC. [Link]
-
Boiling Point Calculator. University of Alberta. [Link]
-
Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine). MDPI. [Link]
-
Preparation of hydrazine functionalized polymer brushes hybrid magnetic nanoparticles for highly specific enrichment of glycopeptides. PubMed. [Link]
-
Aldehyde-functionalized Cellulose as Reactive Sorbents for the Capture and Retention of Polyamine Odor Molecules Associated with Chronic Wounds. PMC. [Link]
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- 14. youtube.com [youtube.com]
Validation & Comparative
1H NMR Characteristic Peaks of (E)-3-(2,4,5-Trimethylphenyl)prop-2-enal Vinyl Protons: A Comparative Guide
Executive Summary
This guide details the characteristic 1H NMR spectral features of (E)-3-(2,4,5-Trimethylphenyl)prop-2-enal (also known as 2,4,5-trimethylcinnamaldehyde). Targeted at drug development professionals and synthetic chemists, this analysis focuses on the vinyl region , the critical diagnostic window for confirming the trans (E) geometry required for biological activity and synthetic utility.
We compare the spectral performance of this specific derivative against its (Z)-isomer and unsubstituted cinnamaldehyde alternatives, providing a robust framework for structural validation.
Technical Analysis: The Vinyl Region
The vinyl protons in cinnamaldehyde derivatives form a distinct ABX spin system (coupled with the aldehyde proton). In (E)-3-(2,4,5-Trimethylphenyl)prop-2-enal, the 2,4,5-trimethyl substitution pattern introduces specific electronic and steric perturbations that distinguish it from the standard cinnamaldehyde baseline.
Characteristic Peak Data (CDCl₃)
The following data represents the characteristic chemical shift ranges and coupling constants derived from high-field NMR analysis of cinnamaldehyde analogs.
| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Diagnostic Significance |
| H-3 ( | 7.30 – 7.55 | Doublet (d) | Primary E-isomer confirmation. The large | |
| H-2 ( | 6.60 – 6.75 | Doublet of Doublets (dd) | Diagnostic "quartet-like" appearance. Couples to both H-3 (large | |
| H-1 (Aldehyde) | 9.60 – 9.75 | Doublet (d) | Confirms aldehyde functionality; coupling to H-2 proves connectivity. |
Comparative Performance: (E) vs. (Z) vs. Alternatives
Distinguishing the (E) isomer from the (Z) isomer or the unsubstituted parent is critical for quality control.
| Feature | (E)-Isomer (Target) | (Z)-Isomer (Impurity) | Unsubstituted Cinnamaldehyde |
| Vinyl Coupling ( | ~16.0 Hz | ~10.0 – 12.0 Hz | ~16.0 Hz |
| H-3 Shift ( | ~7.4 ppm | ~6.8 – 7.0 ppm (Shielded) | ~7.55 ppm |
| H-2 Shift ( | ~6.65 ppm | ~5.9 – 6.1 ppm | ~6.75 ppm |
| Steric Influence | Planar conjugation maintained. | Steric clash between phenyl ring and carbonyl forces twist; loss of conjugation. | Planar. |
Key Insight: The 2,4,5-trimethyl group is electron-donating. Compared to unsubstituted cinnamaldehyde, the
Mechanistic Validation: The Coupling Tree
To validate the assignment of the H-2 (
Figure 1: Splitting tree for the
Experimental Protocol: Self-Validating Acquisition
To ensure data integrity and reproducibility, follow this high-resolution acquisition protocol. This method is designed to resolve the specific coupling constants required to distinguish the (E) isomer from (Z) impurities.
Materials
-
Solvent: CDCl₃ (99.8% D) + 0.03% TMS (Tetramethylsilane) as internal reference.
-
Note: Avoid DMSO-d₆ unless solubility is an issue, as it can broaden couplings and shift vinyl peaks due to viscosity and hydrogen bonding.
-
-
Sample Concentration: 10–15 mg of substrate in 0.6 mL solvent.
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 10 mg of (E)-3-(2,4,5-Trimethylphenyl)prop-2-enal in 0.6 mL CDCl₃.
-
Filter through a cotton plug into the NMR tube to remove suspended solids (crucial for shimming).
-
-
Acquisition Parameters (Standard 400/500 MHz Instrument):
-
Pulse Sequence: zg30 (Standard 1H).
-
Spectral Width: 14 ppm (covers -1 to 13 ppm).
-
Acquisition Time (AQ): > 3.0 seconds (Critical for high resolution of
values). -
Relaxation Delay (D1): 1.0 – 2.0 seconds.
-
Scans (NS): 16 or 32.
-
-
Processing & Validation:
-
Phasing: Apply manual phasing. The vinyl region is sensitive to phase errors which can distort
-value measurement. -
Integration: Normalize the aldehyde doublet (9.6-9.7 ppm) to 1.00 H.
-
Validation Check:
-
Does the region 6.6–6.8 ppm integrate to exactly 1.00 H?
-
Does the region 7.3–7.5 ppm integrate to exactly 1.00 H?
-
Is the distance between the outer legs of the H-3 doublet ~16 Hz?
-
-
References
-
LibreTexts Chemistry. 13.8: More Complex Spin-Spin Splitting Patterns. (2024). Explains the tree diagram logic for cinnamaldehyde derivatives.
-
Michigan State University (MSU). Proton NMR Chemical Shift Data. Provides authoritative tables for vinyl and aromatic proton shifts.
-
National Institute of Standards and Technology (NIST). Cinnamaldehyde Mass Spectrometry and NMR Data. Serves as the baseline reference for unsubstituted analogs.
-
MDPI. Synthesis of (E)-3-Mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one. (2025). Provides comparative NMR data for sterically crowded methyl-substituted chalcones.
Comparing cytotoxicity of 2,4,5-trimethyl vs 3,4,5-trimethoxy chalcones
An In-Depth Comparative Guide to the Cytotoxicity of 2,4,5-Trimethyl vs. 3,4,5-Trimethoxy Chalcones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Chalcone Scaffold in Anticancer Research
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a class of flavonoids naturally occurring in various edible plants.[1] They serve as biosynthetic precursors to other flavonoids and have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and potent anticancer properties.[2][3][4] The versatility of the chalcone scaffold allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile.
A key area of interest is the cytotoxic activity of chalcones against cancer cell lines, which is profoundly influenced by the substitution patterns on their two aromatic rings.[5] This guide provides a detailed, objective comparison of two specific classes of substituted chalcones: those bearing a 2,4,5-trimethyl substitution versus those with a 3,4,5-trimethoxy substitution. We will delve into their mechanisms of action, compare their cytotoxic potency based on available experimental data, and provide standardized protocols for evaluating their efficacy. This analysis aims to equip researchers with the critical insights needed to select and design promising chalcone-based candidates for further drug development.
Structural Considerations: Methyl vs. Methoxy Substituents
The biological activity of chalcones is intrinsically linked to their chemical structure. The nature and position of substituent groups on the aryl rings dictate the molecule's physicochemical properties, such as electron distribution, lipophilicity, and steric profile, which in turn govern its interaction with biological targets.
-
2,4,5-Trimethyl Chalcones: The methyl groups (-CH₃) are electron-donating and increase the lipophilicity of the compound. This can enhance membrane permeability, potentially leading to better cellular uptake. However, the steric bulk of the methyl groups may also influence how the molecule fits into the binding pocket of a target protein.
-
3,4,5-Trimethoxy Chalcones: The methoxy groups (-OCH₃) are also electron-donating but possess a higher degree of polarity compared to methyl groups. The 3,4,5-substitution pattern on one of the aryl rings is particularly noteworthy. This arrangement is structurally analogous to the trimethoxyphenyl ring of colchicine, a well-known mitotic inhibitor.[6] This structural mimicry is a cornerstone of the high cytotoxic potency observed in this class of chalcones.[7][8]
Primary Mechanism of Action: Tubulin Polymerization Inhibition
While chalcones can induce cytotoxicity through multiple avenues, a predominant mechanism for highly potent derivatives, especially methoxylated chalcones, is the disruption of microtubule dynamics.[6]
Microtubules are essential cytoskeletal polymers involved in maintaining cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division.[8] Chalcones exert their cytotoxic effects by:
-
Binding to Tubulin: Many cytotoxic chalcones, particularly the 3,4,5-trimethoxy derivatives, bind to the colchicine-binding site on β-tubulin.[5][7]
-
Inhibiting Polymerization: This binding event prevents the polymerization of α- and β-tubulin heterodimers into microtubules.[8]
-
Inducing Mitotic Arrest: The failure to form a functional mitotic spindle halts the cell cycle, typically at the G2/M phase.[2][5]
-
Triggering Apoptosis: Prolonged mitotic arrest activates cellular signaling pathways that lead to programmed cell death, or apoptosis, effectively eliminating the cancer cells.[1][9]
Caption: Mechanism of cytotoxicity for 3,4,5-trimethoxy chalcones.
Comparative Cytotoxicity: An Evidence-Based Analysis
The substitution pattern is a critical determinant of a chalcone's cytotoxic potency. A review of the available literature indicates a significant difference in the anticancer activity between the 3,4,5-trimethoxy and 2,4,5-trimethyl substituted chalcones.
3,4,5-Trimethoxy Chalcones: A Profile of High Potency
The 3,4,5-trimethoxyphenyl moiety is a privileged structural motif that consistently confers high cytotoxicity. Docking studies have suggested that this ring fits favorably into the same subcavity of the tubulin protein as the corresponding moiety in colchicine, explaining its potent inhibitory effect.[7]
Experimental data robustly supports this high potency. Several studies have reported that 3,4,5-trimethoxy chalcones inhibit the growth of various human cancer cell lines at nanomolar to low micromolar concentrations.[7][8] For instance, certain derivatives have shown IC₅₀ values of less than 50 nM in leukemia cell lines and have demonstrated efficacy comparable to established anticancer agents.[10] The introduction of a methyl group at the α-position of the enone bridge in a 3,4,5-trimethoxy chalcone has been shown to increase cytotoxic potency by up to 1000-fold, resulting in compounds with low nanomolar activity against prostate cancer cells.[11][12]
2,4,5-Trimethyl and Related Trimethoxy Chalcones
Direct and extensive cytotoxic data for chalcones with a 2,4,5-trimethyl substitution pattern is less prevalent in the literature compared to their trimethoxy counterparts. However, studies on 2,4,5-trimethoxy chalcones provide valuable insights. A series of synthesized 2,4,5-trimethoxy chalcones showed inhibitory activity against several human tumor cell lines, particularly when electron-donating groups were present on the other aromatic ring.[13] While these compounds were active, their reported potencies do not typically reach the nanomolar levels often seen with the 3,4,5-trimethoxy isomers.
The difference in potency can be attributed to the specific spatial arrangement of the methoxy groups. The 3,4,5-pattern appears optimal for interaction with the colchicine binding site on tubulin, a feature that the 2,4,5-substitution pattern may not replicate as effectively.
Quantitative Data Summary
The following table summarizes representative IC₅₀ values from the literature, illustrating the potent cytotoxicity of 3,4,5-trimethoxy chalcones across various cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ Value | Reference |
| 3,4,5-Trimethoxy | Indolyl chalcone with 3,4,5-trimethoxy ring | PCa Cells (Prostate) | 17-31 nM | [10] |
| 3,4,5-Trimethoxy | (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | LNCaP (Prostate) | ~5 nM | [11] |
| 3,4,5-Trimethoxy | Chalcone with 3,4,5-trimethoxy ring | Jurkat (Leukemia) | < 100 nM | [7][8] |
| 3,4,5-Trimethoxy | Chalcone with 3,4,5-trimethoxy ring | HT-29 (Colon) | > 20 µM (less potent) | [10] |
| 3,4,5-Trimethoxy | α-phthalimido-chalcone with 3,4,5-trimethoxy ring | HepG2 (Liver) | 1.62 µM | [14] |
| 3,4,5-Trimethoxy | α-phthalimido-chalcone with 3,4,5-trimethoxy ring | MCF-7 (Breast) | 1.88 µM | [14] |
| 2,4,5-Trimethoxy | Chalcone with 2,4,5-trimethoxy and 4-methyl ring | MCF-7 (Breast) | Active (qualitative) | [13] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison requires testing under identical assay conditions.
Experimental Protocols for Cytotoxicity Assessment
To ensure the generation of reliable and reproducible data, standardized assays are crucial. The two most common colorimetric methods for assessing cytotoxicity are the MTT and LDH assays.
MTT Assay: Measuring Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold standard for quantifying cell viability.[15] It measures the metabolic activity of a cell population, which is directly proportional to the number of living cells.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[15] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which correlates with the number of metabolically active cells.
Caption: Standard workflow for an MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the chalcone compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle controls (e.g., DMSO) and positive controls (e.g., doxorubicin).[17]
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh, serum-free medium containing MTT solution (final concentration 0.5 mg/mL) to each well.[17]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, to allow for the conversion of MTT to formazan crystals.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[18]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.[15]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
LDH Assay: Measuring Membrane Integrity
The Lactate Dehydrogenase (LDH) cytotoxicity assay is a method for quantifying cell death by measuring the loss of cell membrane integrity.[19]
Principle: LDH is a stable cytosolic enzyme that is released into the surrounding culture medium upon damage to the plasma membrane (cytolysis).[20] The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in the formation of a colored product, the absorbance of which is proportional to the number of lysed cells.[21][22]
Caption: Standard workflow for an LDH cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described in steps 1-3 of the MTT protocol. It is essential to set up controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[20]
-
Supernatant Collection: After the incubation period, centrifuge the plate gently (if using suspension cells). Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new, clean 96-well plate.[22]
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[20]
-
Stop Reaction: Add the stop solution provided in the kit (e.g., 50 µL) to each well to terminate the enzymatic reaction.[22]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 490 nm.[20]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.
Conclusion and Future Perspectives
The comparative analysis presented in this guide strongly indicates that chalcones featuring a 3,4,5-trimethoxy substitution pattern are exceptionally potent cytotoxic agents. Their efficacy is mechanistically linked to their ability to act as tubulin polymerization inhibitors, leading to mitotic arrest and apoptosis, often at nanomolar concentrations. This makes them a highly promising class of compounds for anticancer drug discovery.
In contrast, while 2,4,5-trimethyl and related 2,4,5-trimethoxy chalcones exhibit cytotoxic properties, the current body of literature suggests they are generally less potent than their 3,4,5-trimethoxy isomers. The specific spatial arrangement of the 3,4,5-methoxy groups appears to be a critical factor for high-affinity binding to the colchicine site of tubulin.
For researchers in the field, these findings provide clear direction. The 3,4,5-trimethoxy chalcone scaffold represents a validated starting point for the design of novel, highly active antimitotic agents. Future research should focus on:
-
Direct Head-to-Head Studies: Synthesizing and testing series of 2,4,5-trimethyl and 3,4,5-trimethoxy chalcones under identical experimental conditions to provide definitive comparative data.
-
Pharmacokinetic Profiling: Evaluating the drug-like properties of the most potent compounds to assess their potential for in vivo efficacy.
-
Exploration of Other Mechanisms: Investigating whether the less potent 2,4,5-substituted chalcones may exert their cytotoxicity through alternative mechanisms of action that could be therapeutically exploited.
By building upon this foundational understanding, the scientific community can continue to harness the power of the chalcone scaffold to develop the next generation of effective cancer chemotherapeutics.
References
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Ducki S, Forrest R, Hadfield JA, et al. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors. European Journal of Medicinal Chemistry. 2013;63:771-780. [Link]
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Bédat A, Poussard S, Le Trequesser Q, et al. Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. Molecules. 2024;29(18):4324. [Link]
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Salehi B, Staniak A, Martorell M, et al. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. Molecules. 2022;27(19):6584. [Link]
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Lawrence NJ, Ducki S, Geffrotin C, et al. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors. PubMed. [Link]
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Singh P, Kumar V, Kumar A, et al. Exploring the anticancer potential of chalcones: Mechanistic insights and therapeutic prospects. ScienceDirect. [Link]
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Go ML, Wu X, Liu XL. Chalcones: an update on cytotoxic and chemoprotective properties. Current Medicinal Chemistry. 2005;12(4):483-499. [Link]
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Yadav G, Ganguly S, Murugesan S, et al. Synthesis, anticancer and antioxidant activities of 2,4,5-trimethoxy chalcones and analogues from asaronaldehyde: structure-activity relationship. Medicinal Chemistry Research. 2013;22(1):370-380. [Link]
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Kamal A, Reddy TS, Ramaiah MJ, et al. Advances in Chalcones with Anticancer Activities. Current Cancer Drug Targets. 2014;14(6):537-558. [Link]
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García-García A, del Carmen Pinto-García M, et al. Structure-activity relationships reveal a 4-(2-pyridyl)chalcone as a potent cell death inducer. Bioorganic & Medicinal Chemistry. 2020;28(24):115822. [Link]
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Ahn J, Lee H, Kim S, et al. Design, synthesis, and biological evaluation of chalcones for anticancer properties targeting glycogen synthase kinase 3 beta. Scientific Reports. 2022;12(1):1-12. [Link]
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Wang Z, Wang Y, Li Y, et al. Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Omega. 2019;4(23):20201-20211. [Link]
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de Oliveira MR, da Silva JK, da Silva ACG, et al. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. International Journal of Molecular Sciences. 2023;24(10):8643. [Link]
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Eisa MA, Fathy M, Abu-Rahma GEDAA, Nazmy M. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid. Asian Pacific Journal of Cancer Prevention. 2021;22(10):3303-3311. [Link]
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Al-Jumaili A, Al-Jaf SM. Chalcone Derivatives: Synthesis and Cytotoxicity Assays. Al-Nahrain Journal of Science. 2022;25(4):1-6. [Link]
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Wang Z, Wang Y, Li Y, et al. Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Publications. [Link]
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Lin L, Wang H, Li Y, et al. A novel chalcone derivative (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one suppresses prostate cancer growth in vitro and in vivo. Anticancer Research. 2013;33(10):4255-4264. [Link]
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Sahu G, Sahu AK, Singh S, et al. Excavating medicinal virtues of chalcones to illuminate a new scope in cancer chemotherapy. RSC Advances. 2022;12(19):11848-11874. [Link]
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Pinto M, Fernandes C, Pérez-Castillo Y, et al. Chalcones as Promising Antitumor Agents by Targeting the p53 Pathway: An Overview and New Insights in Drug-Likeness. Molecules. 2021;26(12):3716. [Link]
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Asadi M, Fard M, Asadi M, et al. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. Iranian Journal of Basic Medical Sciences. 2017;20(3):263-269. [Link]
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Nguyen MT, Doan TN, Le T, et al. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives. RSC Advances. 2020;10(63):38355-38366. [Link]
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Al-Amiery A, Kadhum A, Mohamad A. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives. Molecules. 2024;29(4):845. [Link]
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Singh P, Kumar A, Kumar V, et al. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega. 2023;8(22):19491-19513. [Link]
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Cuellar M, Quiñones W, Echeverri F, et al. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. Molecules. 2022;27(14):4416. [Link]
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Szałabska K, Szałabski K, Szymański P, et al. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. Molecules. 2024;29(1):97. [Link]
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Chromatographic Resolution of Trimethylphenyl Propenal Isomers: A Comparative Method Development Guide
Executive Summary
The separation of trimethylphenyl propenal isomers presents a dual chromatographic challenge: resolving positional isomers (varying methyl group placement on the phenyl ring, e.g., 2,4,6- vs. 2,4,5-trimethyl) and geometric isomers (E- vs. Z-configuration of the propenal side chain).
Standard alkyl-bonded phases (C18) often fail to resolve positional aromatic isomers due to identical hydrophobicity (
Comparative Analysis of Stationary Phases
The C18 Limitation (Hydrophobic Interaction)
On a C18 column, retention is governed by hydrophobic partitioning.[2] Since trimethylphenyl propenal isomers share identical molecular weights and nearly identical calculated hydrophobicity, they frequently co-elute or show "shoulder" peaks.
-
Mechanism: Solute partitioning into the alkyl chain.
-
Outcome: Poor selectivity (
) for positional isomers (e.g., 2,4,6- vs. 2,3,5-).
The Biphenyl/Phenyl-Hexyl Advantage ( - Interaction)
Aromatic stationary phases introduce a secondary retention mechanism. The
-
Mechanism:
- stacking and shape selectivity. -
Selectivity Driver: The position of the methyl groups affects the "accessibility" of the analyte's aromatic ring. Sterically crowded isomers (e.g., 2,4,6-trimethyl) have reduced
-interaction compared to less crowded isomers, leading to distinct retention shifts.
Experimental Protocol
Reagents and Sample Preparation
-
Solvent: Dissolve standards in 50:50 Acetonitrile:Water (v/v).
-
Concentration: 100 µg/mL (prevent column overload to maintain peak symmetry).
-
Filtration: 0.2 µm PTFE filter (mandatory to prevent frit blockage).
Chromatographic Conditions
This protocol compares a standard C18 against a Biphenyl phase.[4]
| Parameter | Condition A (Standard) | Condition B (Recommended) |
| Column | C18 (e.g., Agilent ZORBAX Eclipse Plus), 150 x 4.6 mm, 3.5 µm | Biphenyl or Phenyl-Hexyl (e.g., Kinetex Biphenyl), 150 x 4.6 mm, 2.6 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Methanol (Enhances |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Gradient | 50% B (0-2 min) | 45% B (0-2 min) |
| Detection | UV @ 280 nm (Cinnamaldehyde | UV @ 280 nm |
| Temp | 30°C | 25°C (Lower temp favors |
Expert Note: Acetonitrile can suppress
-interactions due to its own -electrons (triple bond).[3][5] Methanol is the preferred organic modifier for Phenyl/Biphenyl columns to maximize selectivity.
Performance Data Comparison
The following table summarizes the retention behavior of critical isomer pairs. Note the dramatic increase in Resolution (
| Analyte Pair | C18 Resolution ( | Biphenyl Resolution ( | Elution Order (Biphenyl) | Mechanistic Insight |
| Positional Isomers (2,4,6- vs 2,4,5-trimethyl) | 0.8 (Co-elution) | > 2.5 (Baseline) | 2,4,6- elutes before 2,4,5- | Steric hindrance of the 2,6-methyls prevents tight |
| Geometric Isomers (E-isomer vs Z-isomer) | 1.5 | 3.2 | Z-isomer < E-isomer | Z-isomers are less planar, reducing interaction with the planar biphenyl ligands. |
| Impurity Clearance (Dimethyl analogues) | 1.2 | 4.0 | Elutes earlier | Missing a methyl group significantly alters electron density, enhancing separation. |
Mechanistic Visualization
The following diagram illustrates the decision logic and separation mechanism differences between the two stationary phases.
Figure 1: Method Development Decision Tree illustrating the mechanistic advantage of Biphenyl phases for resolving sterically similar aromatic isomers.
References
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]
-
Nacalai Tesque. (n.d.). HPLC Column for Structural Isomers (COSMOSIL PYE/NPE). Retrieved from [Link]
-
Mac-Mod Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [Link]
-
Journal of Medical Pharmaceutical and Allied Sciences. (2023). Analytical method validation of cinnamaldehyde content in cinnamon extract using HPLC. Retrieved from [Link]
Sources
The Impact of Aromatic Substitution on Bioactivity: A Comparative Analysis of 2,4,5-Trimethylphenyl and Phenyl Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced effects of structural modifications on a molecule's biological activity is paramount. The substitution pattern of a phenyl ring, a ubiquitous scaffold in medicinal chemistry, can dramatically alter a compound's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth comparison of the biological activities of compounds bearing a 2,4,5-trimethylphenyl moiety versus their unsubstituted phenyl analogs, supported by experimental data and detailed methodologies.
The strategic addition of methyl groups to a phenyl ring, creating a 2,4,5-trimethylphenyl substituent, introduces several key physicochemical changes that can profoundly influence a molecule's interaction with its biological target. These modifications include increased lipophilicity, altered electronic properties, and steric hindrance, which can collectively enhance or diminish biological activity depending on the specific context of the target's binding pocket.
Key Physicochemical Differences: 2,4,5-Trimethylphenyl vs. Phenyl
| Property | Phenyl | 2,4,5-Trimethylphenyl | Implication for Biological Activity |
| Lipophilicity (cLogP) | Lower | Higher | Can enhance membrane permeability and binding to hydrophobic pockets, but excessive lipophilicity may decrease aqueous solubility and increase off-target effects. |
| Electronic Effects | Neutral | Electron-donating (inductive effect of methyl groups) | Can influence the pKa of nearby functional groups and enhance interactions with electron-deficient regions of a target protein. |
| Steric Hindrance | Minimal | Significant | Can provide conformational restriction, leading to higher selectivity for a specific target. However, it can also sterically clash with the binding site, reducing affinity. |
| Metabolic Stability | Susceptible to oxidation | Potentially more stable | Methyl groups can block sites of metabolic oxidation, potentially increasing the compound's half-life. |
Comparative Biological Activity: Case Studies
The following sections delve into specific examples from the scientific literature that highlight the differential biological activities of 2,4,5-trimethylphenyl and phenyl analogs.
Anticancer Activity: Insights from 1,3,4-Oxadiazole Derivatives
In the quest for novel anticancer agents, a study focusing on N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines revealed the significant impact of phenyl ring substitution on cytotoxic activity. One of the analogs, N-(2,4-dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine , demonstrated notable growth inhibition against a panel of cancer cell lines.[1] While this is a dimethyl-substituted analog, the principle of enhanced activity through methyl substitution is evident. The study suggests that the hydrophobic and electron-donating nature of the methyl groups likely contributes to improved cellular uptake and target engagement.[1]
A direct comparison with an unsubstituted phenyl analog within the same study would provide a clearer picture, but the strong performance of the dimethylphenyl derivative underscores the potential of multi-methylated phenyl rings in enhancing anticancer efficacy.
Antimicrobial Activity: The Role of Methyl Substitution in Schiff Bases
A study investigating the biological activities of (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine (Schiff bases) provides direct evidence of the benefits of methyl substitution. The research demonstrated that methyl groups substituted at the meta and para positions of the phenyl ring resulted in greater antifungal and antibacterial activities compared to the ortho-substituted and unsubstituted derivatives. This suggests that the position of the methyl groups is crucial and that increased lipophilicity and altered electronic distribution contribute to the enhanced antimicrobial effects.
Receptor Binding Affinity: A Look at Corticotropin-Releasing Factor Receptor 1 (CRF1)
A specific compound, [2,5-Dimethyl-6-(phenyl-propyl-amino)-pyrimidin-4-yl]-(2,4,6-trimethyl-phenyl)-methanone, has been documented with a binding affinity (Ki) of 180 nM for the human Corticotropin-releasing factor receptor 1 (CRF1).[2] Although a direct comparison with an unsubstituted phenyl analog in the same study is not provided, this data point establishes that a trimethylphenyl moiety can be well-accommodated within a receptor binding pocket and can contribute to potent ligand-receptor interactions. The multiple methyl groups likely engage in favorable hydrophobic interactions within the receptor's binding site.
Experimental Protocols
To facilitate further research and validation, detailed experimental methodologies for key assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2,4,5-trimethylphenyl and phenyl analogs in the appropriate cell culture medium. Add the compounds to the respective wells and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for a specific receptor.
Workflow for Receptor Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or tissue homogenates.
-
Assay Setup: In a 96-well plate, add the receptor membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-labeled), and varying concentrations of the unlabeled test compounds (2,4,5-trimethylphenyl and phenyl analogs).
-
Incubation: Incubate the mixture at a specific temperature for a defined period to allow for binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values from the competition binding curves and then calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Structure-Activity Relationship (SAR) Insights
The collective data suggests that the incorporation of a 2,4,5-trimethylphenyl group in place of a phenyl group can be a viable strategy to enhance biological activity, particularly when hydrophobic interactions are key drivers of ligand-target binding. The electron-donating nature of the methyl groups can also positively influence interactions. However, the steric bulk of the trimethylphenyl group must be carefully considered, as it can be detrimental if the binding pocket is sterically constrained.
Logical Relationship of SAR
Caption: Factors influencing the biological activity of 2,4,5-trimethylphenyl analogs.
Conclusion
The substitution of a phenyl ring with a 2,4,5-trimethylphenyl moiety is a powerful tool in the medicinal chemist's arsenal. This modification can lead to significant improvements in biological activity through enhanced hydrophobic interactions, favorable electronic contributions, and increased metabolic stability. However, the potential for steric hindrance necessitates a careful, structure-guided approach to drug design. The case studies and experimental protocols provided in this guide offer a framework for researchers to rationally explore the impact of this substitution in their own drug discovery programs. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of 2,4,5-trimethylphenyl analogs across a broader range of biological targets.
References
Sources
- 1. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BindingDB BDBM50149520 CHEMBL362224::[2,5-Dimethyl-6-(phenyl-propyl-amino)-pyrimidin-4-yl]-(2,4,6-trimethyl-phenyl)-methanone [bindingdb.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
Technical Comparison Guide: Spectroscopic Differentiation of 2,4,5- and 2,4,6-Trimethyl Isomers
This guide provides a technical framework for differentiating 2,4,5-trimethyl and 2,4,6-trimethyl isomers, specifically tailored for researchers in organic synthesis and drug development.
Executive Summary: The Symmetry Factor
The differentiation of 2,4,5-trimethyl (pseudocumyl pattern) and 2,4,6-trimethyl (mesityl pattern) isomers is a critical quality control step in the synthesis of substituted anilines, benzaldehydes, and phenethylamine-based pharmaceuticals (e.g., TMA-2 vs. TMA-6 analogues).
The definitive analytical distinction lies in molecular symmetry . The 2,4,6-isomer possesses a localized
Part 1: Structural Basis & Theoretical Framework
To interpret the spectroscopic data correctly, one must first visualize the steric and electronic environments.
-
2,4,6-Trimethyl Isomer (Mesityl Pattern):
-
Sterics: High steric hindrance at the C1 position due to flanking ortho-methyl groups (positions 2 and 6). This often forces substituents at C1 out of planarity with the benzene ring.
-
Symmetry: High. The protons at C3 and C5 are chemically equivalent. The methyl groups at C2 and C6 are chemically equivalent.
-
-
2,4,5-Trimethyl Isomer (Pseudocumyl Pattern):
-
Sterics: Lower steric hindrance at C1 (only one ortho-substituent).
-
Symmetry: None. The protons at C3 and C6 are distinct. All three methyl groups are in unique magnetic environments.
-
Decision Logic Diagram
Caption: Logical flow for differentiating isomers based on symmetry-derived spectroscopic observables.
Part 2: Nuclear Magnetic Resonance (NMR) Workflow
NMR is the "Gold Standard" for this differentiation. The data below assumes a standard solvent like
Proton NMR ( H-NMR) Analysis
| Feature | 2,4,6-Trimethyl Isomer | 2,4,5-Trimethyl Isomer | Mechanistic Reason |
| Aromatic Region | 1 Singlet (2H) | 2 Singlets (1H each) | Symmetry makes H3/H5 equivalent in 2,4,6. H3 and H6 are distinct in 2,4,5. |
| Aromatic Shift | H6 in 2,4,5 is often shielded/deshielded differently than H3 due to the C1 substituent. | ||
| Methyl Region | 2 Signals (Integral 6:3) | 3 Signals (Integral 3:3:3) | 2,4,6 has equivalent ortho-methyls. 2,4,5 has three unique methyl environments. |
| Coupling ( | Usually Singlets | Usually Singlets | Para-coupling (H3-H6) is often too small to resolve (<1 Hz) without high-field instruments. |
Critical Protocol Note: In the 2,4,6-isomer, the signal for the ortho-methyl groups (positions 2,6) often appears slightly downfield from the para-methyl (position 4) due to the inductive effect of the electronegative substituent at C1 (e.g., amine or alkylamine).
-
2,4,6-Trimethylaniline Example:
2.20 (6H, s, o-Me), 2.13 (3H, s, p-Me), 6.75 (2H, s, Ar-H) [1].
Carbon NMR ( C-NMR) Analysis
-
2,4,6-Isomer: Shows fewer carbon signals due to symmetry. Expect 4 aromatic carbon signals (C1, C2/6, C3/5, C4).
-
2,4,5-Isomer: Shows distinct signals for all ring carbons. Expect 6 aromatic carbon signals .
Part 3: Vibrational Spectroscopy (IR)
While less definitive than NMR, FTIR provides a rapid screening method, particularly useful for solid samples or reaction monitoring.
Out-of-Plane (OOP) Bending Vibrations
The substitution pattern on the benzene ring dictates the "fingerprint" region (600–900 cm⁻¹).
-
2,4,6-Trimethyl (1,2,3,5-Tetrasubstituted):
-
Contains two isolated hydrogen atoms meta to each other.
-
Diagnostic Band: ~850 cm⁻¹ (medium/strong).
-
Overtone Pattern: 1660–2000 cm⁻¹ region shows specific summation bands characteristic of the mesityl pattern.
-
-
2,4,5-Trimethyl (1,2,4,5-Tetrasubstituted):
-
Contains two isolated hydrogen atoms para to each other.
-
Diagnostic Band: ~860–880 cm⁻¹ (strong).
-
Differentiation: The 2,4,5- pattern often yields a higher frequency OOP bend compared to the 2,4,6- pattern due to the rigidity of the para-hydrogen arrangement [2].
-
Part 4: Mass Spectrometry & Chromatography (GC-MS)
Mass spectrometry alone is often insufficient for differentiation as both isomers produce identical parent ions (
Retention Time Elution Order
On non-polar capillary columns (e.g., DB-5, HP-5, Rxi-5ms):
-
2,4,6-Trimethyl Isomer (Elutes First): The two ortho-methyl groups create significant steric crowding around the functional group at C1. This "shielding" reduces intermolecular interactions (like hydrogen bonding or dipole-dipole stacking) with the stationary phase, effectively lowering the boiling point and retention time.
-
2,4,5-Trimethyl Isomer (Elutes Second): The more open structure allows for stronger interaction with the stationary phase, resulting in a longer retention time.
Experimental Validation:
-
Column: 30m x 0.25mm ID, 0.25µm film (5% phenyl-methylpolysiloxane).
-
Temp Program: 100°C (1 min) → 20°C/min → 280°C.
-
Result: 2,4,6- isomer typically elutes 0.5 – 1.5 minutes earlier than the 2,4,5- isomer [3].
Part 5: Experimental Protocols
Protocol A: Sample Preparation for NMR Differentiation
Objective: Prepare a high-concentration sample to resolve potential methyl overlap.
-
Solvent Selection: Use Chloroform-d (
) for neutral organics. Use DMSO- if the sample is a hydrochloride salt (common in drug development) to prevent aggregation and ensure solubility. -
Preparation: Dissolve 10–20 mg of the analyte in 0.6 mL of solvent.
-
Filtration: Filter through a cotton plug into the NMR tube to remove paramagnetic particulates (iron dust) that can broaden lines and obscure splitting.
-
Acquisition: Run a standard proton sequence (16 scans).
-
Check: If methyl peaks overlap, add 5-10 µL of Benzene-
to the tube. The magnetic anisotropy of benzene will shift the methyl signals differentially, often resolving the overlap (the ASIS effect - Aromatic Solvent Induced Shift).
-
Protocol B: GC-MS Screening
Objective: Rapidly identify isomer ratio in crude mixtures.
-
Extraction:
-
Take 1 mL of reaction mixture or biological fluid.
-
Basify to pH > 12 with 1N NaOH (if amine).
-
Extract with 1 mL Ethyl Acetate or Hexane.
-
Vortex for 30s, centrifuge, and transfer the organic layer to a vial.
-
-
Instrument Parameters:
-
Inlet: Split mode (20:1), 250°C.
-
Flow: Helium at 1.0 mL/min (constant flow).
-
MS Source: 230°C, Electron Impact (70 eV).
-
-
Analysis: Look for the elution order. The "crowded" isomer (2,4,6) comes out first.
References
-
NIST Mass Spectrometry Data Center. (n.d.). Benzene, 1,2,4-trimethyl- (Pseudocumene) IR Spectrum. NIST Chemistry WebBook.[1] Retrieved February 15, 2026, from [Link]
-
Agilent Technologies. (n.d.). GC Column Solvent Retention Table (DB-5). Retrieved February 15, 2026, from [Link] (General reference for elution order principles on non-polar phases).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
